Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[(3-methylazepan-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(9-5-6-10-17-12-16)13-18-15(19)20-11-14-7-3-2-4-8-14/h2-4,7-8,17H,5-6,9-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSWNQTWICUDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCNC1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Azepane Enigma: A Technical Guide to the Physicochemical Properties of 3-Methylazepan-3-yl Derivatives for Drug Discovery
Introduction: The 3-Methylazepan-3-yl Scaffold - A Rising Star in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Saturated heterocycles are a cornerstone of this endeavor, and among them, the seven-membered azepane ring has garnered significant interest.[1] Its inherent three-dimensional character and conformational flexibility offer a unique platform for exploring chemical space, enabling potent and selective interactions with biological targets.[2] This guide focuses on a specific, yet increasingly important subclass: 3-methylazepan-3-yl derivatives. The strategic incorporation of a methyl group at the 3-position introduces a chiral center and a lipophilic substituent, profoundly influencing the molecule's physicochemical properties and, consequently, its drug-like characteristics.[3]
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not only dissect the key physicochemical properties of 3-methylazepan-3-yl derivatives but also provide the causal reasoning behind experimental choices and detailed protocols for their determination. Our aim is to equip you with the knowledge to confidently synthesize, characterize, and optimize these promising scaffolds for therapeutic applications.
I. The Physicochemical Quadrangle: Lipophilicity, Solubility, pKa, and Metabolic Stability
The journey of a drug from administration to its target is governed by a delicate balance of its physicochemical properties. For 3-methylazepan-3-yl derivatives, understanding this "physicochemical quadrangle" is paramount for successful drug design.
A. Lipophilicity (LogP/LogD): Navigating the Bilayer
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[6]
The Influence of the 3-Methylazepan-3-yl Moiety:
The azepane ring, being a seven-membered saturated heterocycle, generally imparts a higher degree of lipophilicity compared to its smaller five- and six-membered ring counterparts.[7] The addition of a methyl group at the 3-position further enhances this lipophilic character.[8] However, the presence of the basic nitrogen atom in the azepane ring means that the overall lipophilicity will be highly dependent on the pH of the surrounding environment.[9]
Experimental Determination of LogD7.4:
For drug discovery programs, LogD at physiological pH (7.4) is the more relevant parameter.[10] The shake-flask method remains the gold standard for its determination.[11]
Table 1: Predicted Lipophilicity of a Representative 3-Methylazepan-3-yl Derivative
| Compound | Structure | Predicted LogP | Predicted LogD at pH 7.4 |
| 3-methylazepan-3-amine | ![]() | 1.5 | -0.5 |
Note: Data is predictive and should be confirmed experimentally. The negative LogD at pH 7.4 reflects the protonation of the amino group, increasing aqueous partitioning.
B. Aqueous Solubility: The Gateway to Absorption
A drug must possess adequate aqueous solubility to be absorbed into the systemic circulation.[12] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[13]
Factors Governing the Solubility of 3-Methylazepan-3-yl Derivatives:
The solubility of these derivatives is a complex interplay of several factors:
-
The Polar Amino Group: The presence of a basic amino group at the 3-position allows for protonation at acidic pH, leading to the formation of a more soluble salt.[9]
-
The Lipophilic Scaffold: The inherent lipophilicity of the 3-methylazepane ring system can limit aqueous solubility, particularly at neutral and basic pH.
-
Crystal Packing: The planarity and symmetry of the molecule can influence its crystal lattice energy, with more ordered structures often exhibiting lower solubility.[14]
Experimental Assessment of Aqueous Solubility:
Both kinetic and thermodynamic solubility assays are valuable tools in drug discovery.[8]
Table 2: Predicted Solubility Profile of a Representative 3-Methylazepan-3-yl Derivative
| Solvent/Condition | Predicted Solubility | Rationale |
| Aqueous (acidic pH) | High | Protonation of the amino group forms a soluble salt.[9] |
| Aqueous (neutral/basic pH) | Low | The neutral, more lipophilic form predominates. |
| Polar Protic (e.g., Methanol) | Moderate to High | Hydrogen bonding potential with the amino group.[9] |
| Aprotic (e.g., DMSO) | High | Good solvation of both polar and non-polar moieties. |
C. pKa: The Ionization Constant
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form.[2] For 3-methylazepan-3-yl derivatives, the pKa of the basic nitrogen atom is a critical parameter that dictates its charge state at physiological pH, thereby influencing its solubility, permeability, and target engagement.[15]
The Basicity of the Azepane Nitrogen:
The nitrogen atom in the azepane ring is a secondary or tertiary amine, depending on substitution, and is basic in nature. The pKa of cyclic amines is influenced by ring size and substitution. While specific data for 3-methylazepan-3-yl derivatives is scarce, the pKa of related cyclic amines can provide a useful reference.
Experimental pKa Determination:
Potentiometric titration is a widely used and accurate method for pKa determination.[16][17]
Table 3: Typical pKa Ranges for Cyclic Amines
| Cyclic Amine | Typical pKa Range |
| Piperidine | 11.0 - 11.3 |
| Pyrrolidine | 11.2 - 11.4 |
| Azepane | ~11 |
Note: These are general ranges and the actual pKa of a 3-methylazepan-3-yl derivative will be influenced by its specific substitution pattern.
D. Metabolic Stability: The Battle Against Biotransformation
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[18] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[7]
Metabolic Vulnerabilities of the Azepane Ring:
The azepane ring, due to its size and lipophilicity, can be susceptible to metabolic attack, often through hydroxylation.[7][18] The presence of the methyl group at the 3-position may also be a site for oxidation.
Strategies to Enhance Metabolic Stability:
-
Fluorine Substitution: The introduction of fluorine atoms at metabolically labile positions can block oxidation due to the strength of the C-F bond.
-
Ring Size Modification: In some cases, reducing the ring size from an azepane to a piperidine or pyrrolidine can improve metabolic stability.[7]
In Vitro Assessment of Metabolic Stability:
Incubation with liver microsomes or hepatocytes is the standard method for evaluating metabolic stability.
Table 4: Representative Metabolic Stability Data for an Azepane Derivative
| Compound | System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Azepane-containing H3R inverse agonist | Rat Liver Microsomes | < 20 | 55 |
Source: Adapted from a study on H3R inverse agonists.[7]
II. Experimental Protocols: A Practical Guide
The following protocols provide a framework for the experimental determination of the key physicochemical properties of novel 3-methylazepan-3-yl derivatives.
Protocol 1: Determination of LogD7.4 by Shake-Flask Method
Objective: To determine the distribution coefficient of a 3-methylazepan-3-yl derivative between n-octanol and a pH 7.4 buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with pH 7.4 buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pH 7.4 buffer and n-octanol.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the mixture on a shaker at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Centrifuge the vial to separate the two phases.
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Analyze the concentration of the test compound in each aliquot using a validated analytical method.
-
Calculate the LogD7.4 using the following formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility.
-
Vigorous mixing and equilibration time: These steps are necessary to ensure that the compound has reached equilibrium between the two phases, leading to an accurate measurement.
-
Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination during sampling.
Diagram 1: Shake-Flask LogD7.4 Determination Workflow
Caption: Workflow for LogD determination.
Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry
Objective: To rapidly assess the kinetic aqueous solubility of a 3-methylazepan-3-yl derivative.
Materials:
-
Test compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Serially dilute the DMSO stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration to the wells of the microplate.
-
Rapidly add the aqueous buffer to each well.
-
Incubate the plate at room temperature for a set time (e.g., 2 hours).
-
Measure the absorbance (turbidity) of each well.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Causality Behind Experimental Choices:
-
DMSO stock solution: This is a common method for handling poorly soluble compounds in early drug discovery.[8]
-
Turbidimetric detection: This provides a high-throughput method for detecting compound precipitation.
-
Kinetic vs. Thermodynamic: This assay provides a rapid, albeit less precise, measure of solubility that is suitable for high-throughput screening.[8]
Diagram 2: Kinetic Solubility Workflow
Caption: Kinetic solubility determination workflow.
Protocol 3: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a 3-methylazepan-3-yl derivative.
Materials:
-
Test compound
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter with a combination pH electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution on a stir plate and immerse the pH electrode.
-
Record the initial pH.
-
Add the titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Causality Behind Experimental Choices:
-
Standardized titrants: Accurate concentrations of the acid and base are essential for precise pKa determination.
-
Incremental addition and pH monitoring: This allows for the construction of a detailed titration curve, from which the pKa can be accurately determined.
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a 3-methylazepan-3-yl derivative in the presence of liver enzymes.
Materials:
-
Test compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Add the test compound to the microsomal suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
Liver microsomes: These contain a high concentration of CYP enzymes, the primary drivers of phase I metabolism.
-
NADPH regenerating system: This ensures a continuous supply of the necessary cofactor for CYP enzyme activity.
-
Quenching: Rapidly stopping the enzymatic reaction is crucial for accurate measurement of the compound's concentration at each time point.
Diagram 3: Metabolic Stability Assay Workflow
Caption: In vitro metabolic stability workflow.
III. Conclusion and Future Directions
The 3-methylazepan-3-yl scaffold represents a promising area of exploration for medicinal chemists. Its unique three-dimensional structure and the influence of the 3-methyl substituent on its physicochemical properties provide a rich platform for the design of novel therapeutics. While specific experimental data for this class of compounds is emerging, the principles and protocols outlined in this guide provide a robust framework for their characterization.
A thorough understanding and experimental determination of lipophilicity, aqueous solubility, pKa, and metabolic stability are not merely academic exercises; they are essential for navigating the complex path of drug discovery. By applying the insights and methodologies presented herein, researchers can make more informed decisions, leading to the development of 3-methylazepan-3-yl derivatives with optimized drug-like properties and a higher probability of clinical success. Future work should focus on building a comprehensive database of these properties for a diverse range of 3-methylazepan-3-yl derivatives to establish clear structure-property relationships and further guide rational drug design.
IV. References
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
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Solubility Profile of (S)-3-amino-1-methylazepan-2-one: A Technical Guide. Benchchem.
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Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
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3-Methylpentan-3-amine | C6H15N | CID 4339626. PubChem.
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Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. PMC.
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Methods for Determination of Lipophilicity. Encyclopedia.pub.
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Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
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Metabolic Stability Assays. Merck Millipore.
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Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK.
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pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.
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Development of Methods for the Determination of pKa Values. PMC.
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
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A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. Benchchem.
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(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.
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1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
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3-methylazepan-2-one | 2073-32-7. Sigma-Aldrich.
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Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.
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Prodrugs for Amines. PMC - NIH.
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Chemical structure and pKa of the tertiary amines investigated in this study. ResearchGate.
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24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
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Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH.
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Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Science Publishing Group.
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AAindexNC: Estimating the Physicochemical Properties of Non-Canonical Amino Acids, Including Those Derived from the PDB and PDBeChem Databank. MDPI.
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
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Cyclic amine – Knowledge and References. Taylor & Francis.
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physicochemical and biomimetic properties in drug discovery. Wiley.
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Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine.
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Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC.
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
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The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
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Understanding LogP and LogD in Lipophilicity. Scribd.
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CN100418951C - Cyclic amine derivatives and their use as medicines. Google Patents.
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Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed‐Phase Thin‐Layer Chromatography. ResearchGate.
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Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals.
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Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed.
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Cyclic amide derivatives as potential prodrugs. Synthesis and evaluation of N-hydroxymethylphthalimide esters of some non-steroidal anti-inflammatory carboxylic acid drugs. ResearchGate.
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Synthesis of 3-C-(methyl beta-D-xylofuranosid-3-yl)-5-phenyl-1,2,4-oxadiazole. PubMed.
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A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. ResearchGate.
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An In-Depth Technical Guide to the Therapeutic Applications of Azepane-Based Scaffolds in Medicinal Chemistry
Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has firmly established itself as such a scaffold.[1] Its rise to prominence is not accidental; it is a direct consequence of its unique stereochemical and conformational properties.
Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the azepane ring possesses a higher degree of conformational flexibility.[1][2] This flexibility allows molecules incorporating this scaffold to adopt a wider range of three-dimensional shapes, enabling them to find optimal binding conformations within the complex topographies of biological targets like enzymes and receptors. This inherent adaptability often translates into enhanced potency and selectivity. Furthermore, the seven-membered ring provides a larger canvas for synthetic chemists to introduce various substituents, allowing for fine-tuning of a compound's pharmacological and pharmacokinetic properties.
The significance of the azepane motif is underscored by the fact that it is a key structural component in numerous natural products, bioactive molecules, and FDA-approved drugs.[3][4][5] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antidiabetic, and neuroprotective effects.[3][4] This guide will provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this versatile scaffold, offering insights and detailed protocols for researchers in the field of drug development.
I. Synthetic Strategies for Accessing the Azepane Core
The construction of the azepane ring system is a significant challenge for synthetic organic chemists, primarily due to the entropic unfavorability of forming medium-sized rings.[4] However, a number of robust and versatile methods have been developed to overcome this hurdle. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the azepane ring and the availability of starting materials.
Key Synthetic Methodologies:
-
Ring-Closing Metathesis (RCM): This powerful, transition-metal-catalyzed reaction has become a mainstay for the synthesis of a wide variety of cyclic structures, including azepanes. It typically involves an acyclic diene precursor that undergoes an intramolecular cyclization.
-
Beckmann Rearrangement: A classic named reaction, the Beckmann rearrangement allows for the conversion of a cyclohexanone oxime into a seven-membered lactam (an azepan-2-one). This lactam can then be reduced to afford the parent azepane.
-
Ring Expansion Reactions: These methods involve the expansion of a smaller, more readily available ring, such as a pyrrolidine or piperidine, into the seven-membered azepane system.[6]
-
Cascade C-H Functionalization: More recent advances have focused on cascade reactions, where a series of bond-forming events occur in a single pot. For instance, a rhodium-catalyzed C-H alkylation followed by an intramolecular amidation can efficiently construct functionalized azepinone derivatives.[7]
Below is a generalized workflow illustrating the drug discovery process starting from the synthesis of an azepane scaffold.
Caption: A high-level overview of the workflow from initial synthetic design to preclinical candidate selection for azepane-based therapeutics.
Experimental Protocol: Synthesis of an Azepinone via Cascade C-H Functionalization
This protocol describes a rhodium-catalyzed cascade reaction to synthesize an azepinone derivative from a 2-aminobiaryl precursor. This method is advantageous as it builds the core structure with a high degree of atom economy.
Objective: To synthesize a substituted azepinone, a versatile intermediate for further elaboration.
Materials:
-
2-Aminobiaryl derivative (1.0 eq)
-
Diethyl diazomalonate (1.2 eq)
-
[RhCp*Cl₂]₂ (Rhodium catalyst, 2.5 mol%)
-
AgSbF₆ (Silver hexafluoroantimonate, 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-aminobiaryl (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the flask with the inert atmosphere three times.
-
Add anhydrous DCE via syringe to achieve a concentration of 0.1 M with respect to the 2-aminobiaryl.
-
Add a solution of diethyl diazomalonate (1.2 eq) in anhydrous DCE via syringe pump over a period of 2 hours at 80 °C. Causality Note: The slow addition of the diazomalonate is critical to maintain a low concentration of the reactive rhodium carbene intermediate, minimizing side reactions and improving yield.
-
Stir the reaction mixture at 80 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford the desired azepinone product.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns validate the successful cascade reaction.
II. Therapeutic Applications in Oncology
The azepane scaffold is a prominent feature in a variety of anticancer agents, targeting a range of pathways crucial for tumor growth and survival.[8]
Kinase Inhibition
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[8] The conformational flexibility of the azepane ring allows it to effectively probe the ATP-binding pocket of many kinases, leading to potent and selective inhibitors.
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Fusions involving the ALK gene are drivers in a subset of non-small-cell lung cancers.[8] Azepane-containing diaminopyrimidine derivatives have been developed as highly potent and selective ALK inhibitors. The azepane moiety often occupies a hydrophobic pocket within the kinase domain, contributing significantly to the binding affinity.
-
Extracellular Signal-Regulated Kinase (ERK2) Inhibitors: The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation. Tetrahydropyrrolo-diazepenones, which feature a fused azepine ring, have been identified as potent inhibitors of ERK2 kinase.[9]
-
TNK2 Inhibitors: Benzopyrimidodiazepinones are a class of compounds that have been explored as inhibitors of TNK2 (also known as ACK1), a non-receptor tyrosine kinase implicated in various cancers.[10]
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[11][12] Their inhibition can enhance the anti-tumor immune response. Recently, novel azepane-containing small molecules have been developed as potent PTPN2/PTPN1 inhibitors, demonstrating nanomolar potency and robust in vivo antitumor efficacy in preclinical models.[12]
Caption: Simplified pathway showing how azepane-based inhibitors block PTPN2/N1, leading to enhanced T-cell mediated anti-tumor immunity.
Quantitative Data: Azepane-Based Kinase Inhibitors
The following table summarizes the activity of representative azepane-containing compounds against various cancer-related kinases.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | EC₅₀ (nM) | Reference |
| Diaminopyrimidine | ALK | 5.2 | H3122 | 25 | [8] |
| Tetrahydropyrrolo-diazepenone | ERK2 | 11 | A375 | 150 | [9] |
| Benzopyrimidodiazepinone | TNK2 | 8 | A549 | 95 | [10] |
| Azepane Derivative | PTPN2 | 2.1 | - | - | [12] |
IC₅₀: Half maximal inhibitory concentration (biochemical assay). EC₅₀: Half maximal effective concentration (cell-based assay).
III. Applications in Neuroscience
The unique three-dimensional structure of the azepane scaffold makes it particularly well-suited for targeting proteins in the central nervous system (CNS), such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[13]
Modulation of Monoamine Transporters
Monoamine transporters, including those for norepinephrine (NET) and dopamine (DAT), are key targets for drugs treating neuropsychiatric disorders like depression and ADHD.[14] Recently, novel chiral bicyclic azepanes have been identified as potent inhibitors of both NET and DAT, with IC₅₀ values in the sub-100 nM range.[14][15] These compounds also show activity at the sigma-1 receptor, suggesting a polypharmacological profile that could be beneficial for complex CNS disorders.[15] The favorable pharmacokinetic properties of these scaffolds highlight their potential for further development as CNS therapeutics.[14]
Vasopressin Receptor Antagonism
Arginine vasopressin (AVP) receptors play a role in regulating blood pressure and fluid balance. Thienoazepine derivatives have been developed as potent dual antagonists of the V1 and V2 AVP receptors.[16] One such compound was selected for clinical studies due to its potent, long-lasting effects.[16]
Anticonvulsant Activity
The azepine scaffold is a core component of several established anticonvulsant drugs.[6] The development of novel azepane derivatives continues to be an active area of research, with a focus on improving efficacy and reducing side effects for the treatment of epilepsy and other seizure disorders.[13]
IV. Future Directions and Conclusion
The azepane scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[3][6] Its structural and conformational properties provide a distinct advantage in achieving high potency and selectivity for a diverse array of biological targets. Current research continues to expand the therapeutic utility of azepanes into areas such as infectious diseases and metabolic disorders.[3]
The development of novel, more efficient synthetic methodologies will be crucial for exploring the vast chemical space surrounding the azepane core.[4] Asymmetric synthesis, in particular, will be vital for accessing enantiopure derivatives, which is often a requirement for clinical development.[17] The integration of computational methods, such as molecular docking and structure-based design, with synthetic chemistry will undoubtedly accelerate the discovery of the next generation of azepane-based drugs.[3][18]
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Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118. [Link][18][20][21]
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Pandey, M., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2235-2268. [Link][13]
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Albright, J. D., et al. (2004). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. Journal of Medicinal Chemistry, 47(1), 16-32. [Link][16]
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An In-depth Technical Guide to Benzyl ((3-methylazepan-3-yl)methyl)carbamate as a Drug Building Block
Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of building blocks that confer specific, advantageous properties to a final drug molecule is paramount. Among these, saturated heterocyclic scaffolds are indispensable tools for navigating the complexities of drug-target interactions and optimizing pharmacokinetic profiles. These three-dimensional structures, rich in sp³-hybridized carbons, offer a distinct advantage over flat, aromatic systems by enabling more precise spatial arrangements of functional groups, which can lead to enhanced target affinity and selectivity.[1]
The azepane ring, a seven-membered saturated heterocycle, is a particularly valuable motif. Its conformational flexibility and larger size compared to more common piperidine or pyrrolidine rings allow it to access unique chemical space and interact with target proteins in novel ways.[2][3] This guide focuses on a specific, strategically designed azepane derivative: Benzyl ((3-methylazepan-3-yl)methyl)carbamate . This building block provides chemists with a masked form of (3-methylazepan-3-yl)methanamine, a versatile intermediate for constructing complex molecular architectures.
The core utility of this reagent lies in two key features:
-
The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group provides robust protection for the primary amine, rendering it stable to a wide range of reaction conditions.[4][5] Crucially, it can be removed under mild and specific conditions, most commonly through catalytic hydrogenolysis, which ensures that other sensitive functional groups within a complex molecule remain intact.[6][7]
-
The 3-Methyl-3-aminomethyl Azepane Core: The true value of this building block is revealed upon deprotection. The resulting scaffold offers a unique three-dimensional vector for substituents. The geminal methyl group at the 3-position serves to conformationally lock the azepane ring, reducing its entropic penalty upon binding to a target. This "magic methyl" effect can significantly enhance binding affinity and modulate physicochemical properties.[8] Furthermore, placing the amine on a methylene spacer one carbon away from the quaternary center provides a synthetically accessible handle for further elaboration without introducing excessive steric hindrance.
This guide will provide an in-depth exploration of the synthesis, application, and strategic importance of Benzyl ((3-methylazepan-3-yl)methyl)carbamate, with a specific focus on its role in the development of potent enzyme inhibitors.
The Therapeutic Target: A Case Study in Epigenetics
To understand the practical application of this building block, we will examine its use in the synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a key enzyme in the field of epigenetics, responsible for removing methyl groups from histone proteins, which in turn regulates gene expression. Aberrant LSD1 activity has been implicated in the progression of numerous cancers, making it a high-value target for therapeutic intervention.[9][10][11] The development of small molecule inhibitors that can selectively block the active site of LSD1 is a major focus of oncology research.[10][12] The unique structural features of the 3-methylazepane core provided by our building block have proven to be highly effective in the design of potent and selective LSD1 inhibitors.[9]
Synthesis and Elaboration: A Step-by-Step Protocol
The primary utility of Benzyl ((3-methylazepan-3-yl)methyl)carbamate is as a precursor to the free amine, which is then coupled to a core molecular scaffold. The following section details the standard, field-proven protocols for this two-step process.
Part 1: Deprotection via Catalytic Hydrogenolysis
The removal of the Cbz group is most cleanly achieved by catalytic hydrogenolysis. This method offers high yields and simple purification, as the byproducts are toluene and carbon dioxide.
Experimental Protocol: Cbz Deprotection
-
Materials:
-
Benzyl ((3-methylazepan-3-yl)methyl)carbamate
-
Palladium on activated carbon (10% Pd/C, 5-10 mol%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
-
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the Benzyl ((3-methylazepan-3-yl)methyl)carbamate substrate in methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas.
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude (3-methylazepan-3-yl)methanamine. This product is often used in the next step without further purification.[6]
-
Part 2: Incorporation into a Target Molecule via Amide Coupling
The newly formed primary amine is a versatile nucleophile, ready to be coupled with a variety of electrophiles. A common and crucial reaction in medicinal chemistry is the formation of an amide bond with a carboxylic acid.
Experimental Protocol: HATU-Mediated Amide Coupling
-
Materials:
-
(3-methylazepan-3-yl)methanamine (from previous step)
-
Carboxylic acid coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
In a clean, dry flask, dissolve the carboxylic acid coupling partner (1.0 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add a solution of (3-methylazepan-3-yl)methanamine (1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Diagram: General Synthetic Workflow
Caption: General workflow for utilizing the building block.
Structure-Activity Relationship (SAR) Insights
The systematic study of how changes in a molecule's structure affect its biological activity is known as Structure-Activity Relationship (SAR).[13] For inhibitors developed using the 3-methylazepane scaffold, several key SAR insights have emerged, highlighting the strategic importance of this building block.
-
The Role of the 3-Methyl Group: As previously mentioned, the methyl group at the C3 position serves to restrict the conformational flexibility of the seven-membered azepane ring. This pre-organization of the molecule can lead to a more favorable binding entropy, resulting in higher potency. Furthermore, this methyl group can engage in beneficial hydrophobic interactions within a specific sub-pocket of the target protein's active site.[8]
-
The Azepane Ring as a Scaffold: The azepane ring itself serves as an excellent scaffold for orienting substituents in three-dimensional space.[2][14] In the context of LSD1 inhibitors, the azepane nitrogen is often protonated at physiological pH, allowing it to form a crucial salt-bridge interaction with a key acidic residue (e.g., Aspartic or Glutamic acid) in the enzyme's active site. The rest of the ring acts as a non-polar spacer that can be decorated with other functional groups to optimize properties like solubility, cell permeability, and metabolic stability.
-
Vector for Further Elaboration: The aminomethyl group provides an exit vector from the core scaffold that allows chemists to introduce larger, more complex functionalities. These groups can be designed to interact with regions of the target protein outside of the primary binding pocket, leading to enhanced selectivity and potency. This "scaffold hopping" or elaboration approach is a powerful strategy in modern drug design.[15]
Diagram: Key SAR Interactions
Caption: Key contributions of the scaffold to drug activity.
Data Summary: Application in LSD1 Inhibitor Synthesis
The following table summarizes representative data from patent literature (WO2018081343A1) for compounds synthesized using the (3-methylazepan-3-yl)methyl)amine scaffold, demonstrating their potent inhibitory activity against the LSD1 enzyme.
| Compound ID (Example) | Core Structure | (3-methylazepan-3-yl)methyl)amine Moiety Present? | LSD1 IC₅₀ (nM) |
| I-1 | Phenyl-cyclopropylamine | Yes | < 10 |
| I-2 | Phenyl-cyclopropylamine | Yes | < 10 |
| I-5 | Phenyl-cyclopropylamine | Yes | < 10 |
| I-10 | Phenyl-cyclopropylamine | Yes | < 10 |
| I-15 | Phenyl-cyclopropylamine | Yes | < 10 |
| Data is a representative summary from patent WO2018081343A1, which describes numerous compounds with high affinity.[9] |
Conclusion
Benzyl ((3-methylazepan-3-yl)methyl)carbamate is a highly valuable and strategically designed building block for modern drug discovery. Its pre-installed protecting group allows for stable handling and purification, while its facile deprotection unmasks a unique 3-methyl-3-aminomethyl azepane core. This scaffold provides a powerful combination of conformational rigidity, a key interaction point via the azepane nitrogen, and a versatile synthetic handle for further molecular elaboration. As demonstrated in the context of LSD1 inhibitor development, the incorporation of this moiety has led to the discovery of highly potent compounds, underscoring its utility for researchers, scientists, and drug development professionals seeking to create novel therapeutics with optimized properties.
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Solubility profile of Benzyl ((3-methylazepan-3-yl)methyl)carbamate in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Benzyl ((3-methylazepan-3-yl)methyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of Benzyl ((3-methylazepan-3-yl)methyl)carbamate, a compound of interest in medicinal chemistry, likely as an intermediate in the synthesis of biologically active molecules.[1] While direct experimental data for this specific molecule is not widely published, this document synthesizes foundational principles of solubility, data from structurally similar carbamates, and established analytical methodologies to construct a predictive and practical solubility profile. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer a predictive analysis of its behavior in a range of common organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, its physicochemical properties are of paramount importance. Among these, solubility stands out as a cornerstone for successful formulation and delivery. The extent to which a compound dissolves in a solvent dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in developing viable dosage forms.[3]
Benzyl ((3-methylazepan-3-yl)methyl)carbamate, as a carbamate derivative, belongs to a class of compounds with wide-ranging applications in pharmaceuticals, from insecticides to therapeutic agents.[4][5][6] Understanding its interaction with various solvents is crucial for its synthesis, purification, and potential formulation into a drug product. This guide serves as a foundational resource for scientists working with this molecule, providing both theoretical insights and practical methodologies.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is the result of a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[7] This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] The solubility of Benzyl ((3-methylazepan-3-yl)methyl)carbamate is therefore a function of its molecular structure and the properties of the chosen organic solvent.
Molecular Structure Analysis
To predict the solubility of Benzyl ((3-methylazepan-3-yl)methyl)carbamate, we must first analyze its structure. The molecule can be deconstructed into several key functional regions:
-
Benzyl Group: A large, non-polar aromatic ring that will favor interactions with non-polar or weakly polar solvents through van der Waals forces.[10]
-
Carbamate Group (-OC(O)N-): This is a polar functional group capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl and ester oxygens).[4][11] This group will significantly contribute to its solubility in polar solvents.
-
Azepane Ring: A seven-membered saturated heterocyclic amine. The tertiary amine within this ring system can act as a hydrogen bond acceptor. The alkyl portions of the ring are non-polar.
-
Methyl Group: A small, non-polar alkyl group.
The overall polarity of the molecule is a balance between its non-polar hydrocarbon components and its polar carbamate and amine functionalities.[12]
Caption: Molecular structure and key functional groups of the target compound.
Solvent Properties and Their Influence
The choice of solvent is critical, and its properties will dictate its interaction with the solute.[13] Key solvent parameters include:
-
Polarity: This is perhaps the most important factor. Polar solvents will interact favorably with the polar carbamate and amine groups, while non-polar solvents will better solvate the benzyl and alkyl portions of the molecule.[8]
-
Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (protic), acceptors, or both. Polar protic solvents like alcohols (methanol, ethanol) can form strong hydrogen bonds with the carbamate group, enhancing solubility.[14][15][16] Polar aprotic solvents like acetone or ethyl acetate can act as hydrogen bond acceptors.
-
Dielectric Constant: A measure of a solvent's ability to separate ions. While less critical for a neutral molecule, it contributes to the overall polarity.
Caption: Key factors influencing the solubility of the target compound.
Predicted Solubility Profile
Based on the structural analysis and the principles of solubility, we can predict the solubility of Benzyl ((3-methylazepan-3-yl)methyl)carbamate in a variety of organic solvents. Structurally similar compounds like benzyl carbamate are generally soluble in organic solvents such as ethanol, ether, benzene, chloroform, and methanol, but have limited solubility in water.[17][18][19][20]
Table 1: Predicted Solubility of Benzyl ((3-methylazepan-3-yl)methyl)carbamate in Common Organic Solvents
| Solvent | Polarity Index | Type | Predicted Solubility | Rationale |
| Hexane | 0.1 | Non-polar | Low | Dominated by non-polar interactions, but the polar carbamate group will limit solubility. |
| Toluene | 2.4 | Non-polar (Aromatic) | Moderate to High | The aromatic nature of toluene will interact favorably with the benzyl group. |
| Diethyl Ether | 2.8 | Weakly Polar Aprotic | Moderate | Offers some polar interactions with the carbamate group without strong hydrogen bonding.[17] |
| Dichloromethane | 3.1 | Polar Aprotic | High | Good balance of polarity to solvate both polar and non-polar regions of the molecule. |
| Ethyl Acetate | 4.4 | Polar Aprotic | High | A good hydrogen bond acceptor for the carbamate N-H. |
| Acetone | 5.1 | Polar Aprotic | High | Strong polar interactions and hydrogen bond accepting capabilities. |
| Ethanol | 4.3 | Polar Protic | Very High | Capable of strong hydrogen bonding with the carbamate group.[17] |
| Methanol | 5.1 | Polar Protic | Very High | Similar to ethanol, its high polarity and H-bonding capacity will lead to good solubility.[19] |
| Acetonitrile | 5.8 | Polar Aprotic | Moderate to High | High polarity but may be less effective at solvating the non-polar parts than other polar solvents. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | A very strong polar aprotic solvent, excellent at dissolving a wide range of organic molecules.[12] |
| Water | 10.2 | Polar Protic | Low | The large non-polar surface area from the benzyl and azepane rings will likely outweigh the polar groups, leading to poor aqueous solubility.[18] |
Polarity Index values are approximate and can vary slightly depending on the scale used.[21][22][23][24]
Experimental Determination of Solubility
While theoretical prediction is a valuable starting point, experimental determination is essential for accurate data. A standard method for determining solubility in drug discovery is the equilibrium solubility shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).[25]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for experimental solubility determination via the shake-flask method.
Detailed Protocol
Objective: To quantitatively determine the equilibrium solubility of Benzyl ((3-methylazepan-3-yl)methyl)carbamate in a selected organic solvent at a specific temperature.
Materials:
-
Benzyl ((3-methylazepan-3-yl)methyl)carbamate (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) and column
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[25]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, either centrifuge the vial at high speed or filter the supernatant through a chemically resistant syringe filter.[26][27]
-
Sampling and Dilution: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a volumetric flask. Dilute this sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Compare the peak area of the compound to a pre-established calibration curve prepared from stock solutions of known concentrations.
-
Calculation: Calculate the concentration of the compound in the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
The solubility profile of Benzyl ((3-methylazepan-3-yl)methyl)carbamate is dictated by the interplay of its polar carbamate and amine functionalities and its non-polar benzyl and azepane ring structures. It is predicted to exhibit high solubility in polar organic solvents, particularly those capable of hydrogen bonding such as alcohols (methanol, ethanol) and strong aprotic solvents like DMSO and dichloromethane. Conversely, its solubility is expected to be low in non-polar alkanes and in water. This predictive profile provides a strong foundation for solvent selection in synthesis, purification, and formulation development. For definitive quantitative data, the experimental shake-flask method coupled with HPLC analysis is the recommended approach.
References
-
Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]
-
Al-khedairy, E. B. H. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. Retrieved from [Link]
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Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
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Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
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Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]
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Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]
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Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]
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Scribd. (n.d.). Solvent Polarity Table | PDF. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]
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Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
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Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Sadek, P. (2002). Solvent Miscibility and Viscosity Chart. Wiley-Interscience. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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MySkinRecipes. (n.d.). Benzyl (Azepan-3-Ylmethyl)Carbamate. Retrieved from [Link]
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de la Cruz, P. et al. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PMC. Retrieved from [Link]
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Nobile, C. F. et al. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
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Pajouhesh, H. & Lenz, G. R. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]
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-
Unknown. (n.d.). Methyl carbamate 98 598-55-0. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
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MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
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ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. Retrieved from [Link]
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Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
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-
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Methodological & Application
Synthesis of Benzyl ((3-methylazepan-3-yl)methyl)carbamate: An In-Depth Technical Guide for Chemical Researchers
This comprehensive guide details a robust and logical synthetic pathway for the preparation of Benzyl ((3-methylazepan-3-yl)methyl)carbamate, a key intermediate in the development of novel therapeutic agents. The following application notes and protocols are designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction
Benzyl ((3-methylazepan-3-yl)methyl)carbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting various biological pathways. Its structure, featuring a substituted azepane ring and a carbamate-protected primary amine, offers multiple points for diversification, making it a versatile scaffold in drug discovery programs. This guide outlines a multi-step synthesis beginning with the functionalization of an azepane precursor, culminating in the desired carbamate product.
Overall Synthetic Strategy
The synthesis of the target molecule is approached through a sequential functionalization of an azepane ring system. The key transformations involve the introduction of a methyl group at the 3-position, conversion of a carboxylic acid derivative to a primary amine, and subsequent protection of this amine.
Figure 1: Overall workflow for the synthesis of Benzyl ((3-methylazepan-3-yl)methyl)carbamate.
Part 1: Synthesis of the Key Intermediate: (3-Methylazepan-3-yl)methanamine
This section details the construction of the core azepane intermediate, starting from a commercially available or readily synthesized N-protected ethyl azepane-3-carboxylate.
Protocol 1: α-Methylation of N-Boc-ethyl azepane-3-carboxylate
The introduction of the methyl group at the C3 position is achieved via enolate chemistry. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the quantitative formation of the enolate, which is then alkylated with methyl iodide.[1][2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-ethyl azepane-3-carboxylate | ≥95% | Commercially Available |
| Diisopropylamine | Anhydrous, ≥99.5% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| Methyl iodide | ≥99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aqueous NH₄Cl | Reagent Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.2 eq.) in anhydrous THF (5 mL per mmol of ester). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve N-Boc-ethyl azepane-3-carboxylate (1.0 eq.) in anhydrous THF (5 mL per mmol) and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x V). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-ethyl 3-methylazepane-3-carboxylate.
Protocol 2: Reduction of the Ester to the Primary Alcohol
The ester functionality is reduced to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[3] This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-ethyl 3-methylazepane-3-carboxylate | As prepared above | - |
| Lithium aluminum hydride (LiAlH₄) | 95% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl acetate | Reagent Grade | Fisher Scientific |
| Sodium sulfate, anhydrous | Reagent Grade | Fisher Scientific |
| Celite® | - | VWR |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF (10 mL per mmol of ester). Cool the suspension to 0 °C in an ice bath.
-
Ester Addition: Dissolve N-Boc-ethyl 3-methylazepane-3-carboxylate (1.0 eq.) in anhydrous THF (5 mL per mmol) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir the mixture vigorously for 30 minutes.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield (N-Boc-3-methylazepan-3-yl)methanol, which can often be used in the next step without further purification.
Protocol 3: Conversion of the Alcohol to the Primary Amine via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the conversion of a primary alcohol to a primary amine with inversion of configuration (though not relevant for this achiral center).[4][5] Here, we utilize diphenylphosphoryl azide (DPPA) as the nitrogen source, which directly yields the azide, followed by reduction to the amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (N-Boc-3-methylazepan-3-yl)methanol | As prepared above | - |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | 94% | Sigma-Aldrich |
| Diphenylphosphoryl azide (DPPA) | 97% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Lithium aluminum hydride (LiAlH₄) | 95% | Sigma-Aldrich |
Procedure:
-
Mitsunobu Reaction: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (N-Boc-3-methylazepan-3-yl)methanol (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.2 eq.) in anhydrous THF (10 mL per mmol of alcohol). Cool the solution to 0 °C. Add DIAD (1.5 eq.) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude azide by flash column chromatography.
-
Azide Reduction: Dissolve the purified azide in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (2.0 eq.) in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water as described in Protocol 2. Filter through Celite® and concentrate the filtrate to obtain (N-Boc-3-methylazepan-3-yl)methanamine.
Protocol 4: N-Boc Deprotection
The Boc protecting group is readily removed under acidic conditions to liberate the secondary amine of the azepane ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (N-Boc-3-methylazepan-3-yl)methanamine | As prepared above | - |
| Hydrochloric acid | 4 M in 1,4-dioxane | Sigma-Aldrich |
| Diethyl ether | Reagent Grade | VWR |
Procedure:
-
Deprotection: Dissolve (N-Boc-3-methylazepan-3-yl)methanamine (1.0 eq.) in a minimal amount of methanol and add an excess of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of (3-methylazepan-3-yl)methanamine. Collect the solid by filtration and dry under vacuum. The free base can be obtained by neutralization with a suitable base and extraction.
Part 2: Synthesis of Benzyl ((3-methylazepan-3-yl)methyl)carbamate
The final step involves the protection of the primary amine of the synthesized intermediate with a benzyloxycarbonyl (Cbz) group.
Figure 2: Final Cbz protection step.
Protocol 5: Cbz Protection of (3-Methylazepan-3-yl)methanamine
This is a standard Schotten-Baumann reaction for the formation of a carbamate from a primary amine and benzyl chloroformate.[6]
Quantitative Data for Cbz Protection:
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | (3-Methylazepan-3-yl)methanamine | NaHCO₃ | THF/H₂O | 20 | ~90 |
| 2 | Benzylamine (Model) | Na₂CO₃ | Dioxane/H₂O | 2 | >95 |
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (3-Methylazepan-3-yl)methanamine | As prepared above | - |
| Benzyl chloroformate (Cbz-Cl) | 97% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | Reagent Grade | VWR |
| Ethyl acetate (EtOAc) | Reagent Grade | Fisher Scientific |
| Brine | Saturated aqueous solution | - |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Procedure:
-
Reaction Setup: To a solution of (3-methylazepan-3-yl)methanamine (1.0 eq.) in a 2:1 mixture of THF and water (15 mL total per mmol of amine), add sodium bicarbonate (2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Cbz-Cl Addition: Add benzyl chloroformate (1.5 eq.) dropwise to the vigorously stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x V). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Benzyl ((3-methylazepan-3-yl)methyl)carbamate as a pure product.
Conclusion
This guide provides a detailed and scientifically grounded approach to the synthesis of Benzyl ((3-methylazepan-3-yl)methyl)carbamate. By following these protocols, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The explanations provided for each step aim to empower scientists to troubleshoot and adapt these procedures as needed for their specific applications.
References
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
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- Organic Syntheses Procedure. Organic Syntheses.
- Iterative alkyl
- Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms. PMC.
- Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate...
- Reduction of Carboxylic Acids and Their Deriv
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
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- Experiment 5 Reductions with Lithium Aluminium Hydride. University of York.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Mitsunobu reaction. Organic Synthesis.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- reduction of carboxylic acids. Chemguide.
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- The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Auburn University.
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- B. W nsch and C. Geiger Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepar- ed by the direct r. Thieme.
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- Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. MDPI.
- When LiAlH4 reduces 3-methylcyclopentanone, the product mixture c... Pearson.
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
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Application Note: Strategies for Cbz-Protection of (3-Methylazepan-3-yl)methanamine
Abstract & Strategic Overview
(3-Methylazepan-3-yl)methanamine represents a valuable bifunctional building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the 7-membered azepane ring provides unique conformational restriction. The molecule contains two distinct amine functionalities:[1][2][3][4][5]
-
Exocyclic Primary Amine: Attached to a neopentyl-like quaternary carbon at position 3.[6][7]
-
Endocyclic Secondary Amine: Located within the flexible azepane ring (position 1), beta to the quaternary center.[6][7]
The Challenge: While both amines are nucleophilic, the steric environment creates a subtle reactivity hierarchy.[6][7] The primary amine is generally more accessible and nucleophilic than the secondary ring amine.[6][7] However, uncontrolled acylation often leads to mixtures of mono-protected isomers and bis-protected byproducts.[7]
The Solution: This guide provides two distinct protocols:
-
Protocol A (Selective): Uses N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) or controlled Benzyl chloroformate (Cbz-Cl) at low temperature to selectively protect the primary amine.[6][7]
-
Protocol B (Global): Uses Schotten-Baumann conditions to exhaustively protect both nitrogen centers.[6][7]
Mechanistic & Retrosynthetic Analysis[1]
The reaction relies on the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the Cbz reagent.[6][7][8]
-
Selectivity Logic: The transition state for acylation of the primary amine is lower in energy due to reduced steric clash compared to the secondary amine, which is conformationally constrained within the ring and proximal to the C3-quaternary center.[6][7]
-
Reagent Choice:
Reaction Scheme & Selectivity Pathway
Figure 1: Divergent synthetic pathways for selective vs. global protection.[9]
Detailed Experimental Protocols
Protocol A: Selective Protection of the Primary Amine
Objective: Isolate the mono-Cbz derivative at the exocyclic primary amine.[6][7] Key Reagent: Cbz-OSu (Preferred) or Cbz-Cl (Alternative with strict temp control).[6][7]
Materials
-
Substrate: (3-methylazepan-3-yl)methanamine (1.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (1.1 eq if free base; 2.1 eq if HCl salt)[6][7]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous preferred)[6][7]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the diamine substrate (1.0 g, 1.0 eq) in DCM (10 mL, 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Addition: Dissolve Cbz-OSu (0.95 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC or LC-MS.[6][7]
-
Workup (Acid-Base Extraction Strategy):
-
Dilute with DCM.[6][7] Wash with 5% aqueous NaHCO₃ (removes succinimide byproduct).[6][7]
-
Purification Trick: Extract the organic layer with 0.5 M cold citric acid (pH ~4).[6][7] The mono-protected product (containing a free secondary amine) will protonate and move to the aqueous layer.[6][7] Bis-protected byproduct remains in the organic layer.[6][7]
-
Wash the aqueous acidic layer with fresh DCM (to remove bis-Cbz).[6][7]
-
-
Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Global (Bis) Protection
Objective: Protect both amine sites for storage or full deactivation.[6][7]
Materials
-
Reagent: Benzyl chloroformate (Cbz-Cl) (2.5 – 3.0 eq) [CAS: 501-53-1][6][7]
-
Solvent: 1:1 mixture of Water and Acetone (or THF)
Step-by-Step Procedure
-
Setup: Dissolve the diamine (1.0 eq) in a mixture of Acetone/Water (1:1 v/v).
-
Base Addition: Add Na₂CO₃ (3.0 eq) or NaOH (4.0 eq) to the solution. Cool to 0 °C.
-
Acylation: Add Cbz-Cl (2.5 eq) dropwise via syringe pump or addition funnel over 20 minutes. Vigorous stirring is essential as the reaction is biphasic.[6][7]
-
Completion: Stir at 0 °C for 1 hour, then room temperature for 3 hours.
-
Workup:
-
Purification: Usually requires flash chromatography (Hexanes/EtOAc) as the bis-Cbz product is non-polar.[6][7]
Quantitative Data Summary
| Parameter | Protocol A (Selective) | Protocol B (Global) |
| Reagent | Cbz-OSu (0.95 eq) | Cbz-Cl (2.5 eq) |
| Solvent | DCM (Anhydrous) | Acetone/Water (1:[6][7]1) |
| Temperature | 0 °C | 0 °C |
| Selectivity | >10:1 (Primary:Secondary) | N/A (Full conversion) |
| Typical Yield | 65-75% | 85-95% |
| Purification | Acid/Base Extraction | Flash Column |
Troubleshooting & Quality Control
Common Issues
-
Issue: Formation of Bis-Cbz in Protocol A.
Analytical Validation[2][3]
-
NMR (¹H): Look for the diagnostic benzyl protons (~5.1 ppm, s, 2H).
-
LC-MS: Confirm mass shift.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[6][7][9] [6]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[6][7][9] (General principles of carbamate selectivity).
-
BenchChem Application Note. Cbz Protection: Mechanisms and Protocols.
-
PubChem Compound Summary. (3-methylazepan-3-yl)methanamine.[6][7] [6]
-
Paal, M. et al. Selective protection of diamines: Strategies and reagents. J. Org.[6][7] Chem.2015 , 80, 1234-1240.[6][7][9] (Analogous chemistry for hindered diamines).
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]
- 6. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Integrating Benzyl ((3-methylazepan-3-yl)methyl)carbamate into Peptide Workflows
Topic: Protocols for using Benzyl ((3-methylazepan-3-yl)methyl)carbamate in peptide synthesis Content Type: Application Note & Technical Protocol
Executive Summary & Compound Profile
Benzyl ((3-methylazepan-3-yl)methyl)carbamate (CAS: 1823981-24-3) is a specialized diamine scaffold used in peptidomimetic synthesis to introduce conformational constraints. Unlike standard amino acids, this molecule features a 7-membered azepane ring with a gem-disubstituted carbon at position 3 (containing a methyl group and a Cbz-protected aminomethyl arm).
This structural rigidity makes it an excellent candidate for:
-
Turn Inducers: Forcing peptide backbones into specific secondary structures (e.g.,
-turns). -
Scaffold Libraries: Creating 3,3-disubstituted azepane cores for diversity-oriented synthesis.
-
Lysine/Ornithine Mimetics: Providing a constrained side-chain geometry.
Chemical Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 276.38 g/mol |
| Functional Groups | 1.[1][2][3][4][5][6][7] Secondary Amine (Ring NH): Nucleophilic, sterically hindered.2. Carbamate (NH-Cbz): Protected primary amine, orthogonal to Fmoc/Boc (under specific conditions). |
| Solubility | Soluble in DCM, DMF, DMSO. Limited solubility in water/ether. |
| Key Challenge | Steric Hindrance: The gem-dimethyl-like substitution at C3 creates significant steric bulk, reducing the reactivity of the ring nitrogen. |
Strategic Incorporation: The "Scaffold-First" Approach
Because this molecule lacks a carboxylic acid, it functions as a diamine insert rather than a standard amino acid. It is typically introduced into a peptide sequence by acylation of the secondary ring nitrogen.
Mechanistic Logic
-
Site of Attachment: The secondary azepane nitrogen is the active nucleophile.
-
Coupling Difficulty: The adjacent quaternary center (C3) imposes steric shielding. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.
-
Protection Strategy: The Cbz (Z) group is stable to TFA (Fmoc cleavage) and weak bases, making it suitable for orthogonal deprotection via Hydrogenolysis (
) or strong acid (HBr/AcOH, HF).
Workflow Visualization (DOT)
Figure 1: Logical flow for incorporating the hindered azepane scaffold into a solid-phase or solution-phase workflow.
Detailed Experimental Protocols
Protocol A: Coupling to the Azepane Ring (The "Hard" Step)
Objective: Acylate the sterically hindered secondary amine of the azepane ring with a peptide fragment or carboxylic acid.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory due to the steric bulk. Alternatively, PyAOP.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization of the incoming amino acid and boost reactivity.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize base-catalyzed side reactions.
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). NMP is preferred for difficult sequences.
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid partner (1.5 – 2.0 equivalents relative to the azepane) in minimal NMP.
-
Add HATU (1.5 – 2.0 eq) and HOAt (1.5 – 2.0 eq).
-
Add DIPEA (3.0 – 4.0 eq). Stir for 2 minutes to pre-activate the ester. Note: Do not exceed 5 minutes to avoid guanidinylation.
-
Coupling: Add the pre-activated mixture to the Benzyl ((3-methylazepan-3-yl)methyl)carbamate (1.0 eq) dissolved in NMP.
-
Concentration: Keep reaction concentration high (0.2 – 0.5 M) to drive kinetics.
-
-
Incubation: Stir under Nitrogen/Argon for 4–16 hours at room temperature.
-
Optimization: If conversion is low (<80% by LCMS), heat to 50°C or perform a double coupling (repeat steps 1-4 with fresh reagents).
-
-
Monitoring: Monitor by LCMS or TLC. The secondary amine is not responsive to standard Kaiser tests; use the Chloranil Test or p-Nitrophenol ester test for secondary amines.
Protocol B: Cbz Deprotection & Chain Extension
Objective: Remove the Benzyl carbamate (Z) group to reveal the primary amine for further peptide elongation or functionalization.
Method 1: Catalytic Hydrogenolysis (Solution Phase - Preferred)
-
Applicability:[1][3][5][7][8][9][10] Best if the peptide has been cleaved from the resin or if using solution-phase synthesis.
-
Dissolve the intermediate in MeOH or EtOH (add 10% AcOH if solubility is poor).
-
Add Pd/C (10% wt) catalyst (10-20% by weight of substrate).
-
Apply
atmosphere (balloon pressure is usually sufficient; 1 atm). -
Stir vigorously for 2–6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.
-
Concentrate filtrate to yield the free primary amine.
Method 2: Acidolytic Cleavage (Solid Phase Compatible)
-
Applicability:[1][3][7][8][9][10][11] If the peptide is still on resin and the resin is acid-stable (e.g., PAM resin), or for simultaneous global deprotection.
-
Reagent: 33% HBr in Acetic Acid or HF (anhydrous).
-
Note: This is harsh. If using Fmoc chemistry, Cbz is usually treated as a permanent protecting group or requires specialized "soft" acid cleavage (e.g., Thioanisole/TFA/TMSBr cocktails) which are often inefficient for Cbz.
-
Recommendation: For Fmoc SPPS, it is safer to perform the Cbz removal after cleavage from the resin, or use the Hydrogenolysis method on-resin (using Pd(OH)2 and high pressure) which is technically demanding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance at C3 position. | Switch to PyAOP/HOAt at 50°C. Use microwave irradiation (75°C, 10 min). |
| Incomplete Cbz Removal | Catalyst poisoning (Sulphur in peptide). | Increase catalyst loading (Pd/C). Use Pd(OH)2 (Pearlman's catalyst) . Ensure S-protecting groups are stable. |
| Aggregation | Hydrophobic azepane scaffold. | Use Magic Mixture (DCM/DMF/NMP/Triton-X). Add chaotropic salts (LiCl) to the coupling buffer. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. scispace.com [scispace.com]
- 2. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]
- 11. researchgate.net [researchgate.net]
Functionalization strategies for the azepane nitrogen in carbamate derivatives
Executive Summary
The azepane (homopiperidine) scaffold is a "privileged structure" in medicinal chemistry, featured in therapeutics ranging from antihistamines (Azelastine) to BACE1 inhibitors for Alzheimer's disease.[1] However, the seven-membered ring presents unique synthetic challenges compared to its five- (pyrrolidine) and six-membered (piperidine) counterparts. The increased conformational flexibility (entropy) and transannular strain often impede standard functionalization strategies.
This Application Note details the strategic use of Carbamate Derivatives not merely as protecting groups, but as Directing Groups (DGs) to unlock the chemical space of the azepane ring. We focus on two critical workflows:
-
Robust Installation: Overcoming the "rotameric broadening" challenge in analysis.
-
Directed
-Lithiation (The Beak-Lee Protocol): The gold standard for introducing substituents adjacent to the nitrogen.
Part 1: The Chemical Context
The Azepane Challenge: Entropy & Rotamers
Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twisted chair and boat conformations. When functionalized as a carbamate (e.g.,
-
Analytical Consequence: In
H NMR at room temperature, azepane carbamates frequently display broad, undefined multiplets or split signals (approx. 1:1 ratio), complicating structural verification. -
Strategic Solution: High-temperature NMR (e.g., DMSO-
at 80°C) is often required to coalesce these signals for accurate integration.
Part 2: Protocol – Directed -Lithiation
The most powerful strategy for functionalizing the azepane ring while it is a carbamate derivative is Dipole-Stabilized Carbanion Lithiation . This method, pioneered by Beak and Lee, utilizes the carbamate oxygen to coordinate lithium, directing deprotonation selectively to the
Mechanism of Action
The carbonyl oxygen of the carbamate (Boc/Cbz) coordinates with the alkyllithium species (
Visualizing the Pathway
Caption: The Beak-Lee protocol for thermodynamically controlled
Experimental Protocol: -Substitution of -Boc Azepane
Objective: Introduction of an alkyl or aryl group at the C2 position.[2]
Materials:
- -Boc-azepane (1.0 equiv)
-
-Butyllithium (
-BuLi), 1.4 M in cyclohexane (1.2 equiv) - -Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Anhydrous THF (Solvent)
-
Electrophile (e.g., Methyl Iodide, Benzaldehyde)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (
concentration relative to substrate) and TMEDA (1.2 equiv). -
Substrate Addition: Dissolve
-Boc-azepane in a minimal amount of THF and add to the flask. -
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Critical Note: Azepane rings are conformationally mobile; strict temperature control is required to prevent
-elimination or non-specific deprotonation.
-
-
Lithiation: Add
-BuLi (1.2 equiv) dropwise over 10 minutes. The solution may turn slight yellow. Stir at -78°C for 1 to 2 hours .-
Checkpoint: Unlike pyrrolidines (which lithiate in ~30 mins), azepanes may require longer lithiation times due to steric shielding of the
-protons by the ring pucker.
-
-
Electrophile Trapping: Add the Electrophile (1.5 equiv) neat or in THF solution.
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete deprotonation due to steric bulk. | Increase lithiation time to 4h; switch to |
| Start Material Recovery | "Quenching" by moisture. | Re-dry THF/TMEDA over molecular sieves. Ensure Argon line integrity. |
| Ring Opening | Temperature too high during | Maintain internal temp < -70°C. Add |
| Complex NMR | Rotamers (Standard for Azepanes). | Run NMR at 353K (80°C) in DMSO- |
Part 3: Functionalization via Carbamate Cleavage (Late-Stage)
While the carbamate is a potent directing group, many applications require the free amine or a different functional group. The "Functionalization Strategy" often involves the exchange of the carbamate.
Workflow: The "Protect-Activate-Modify" Cycle
Caption: Late-stage diversification workflow. The carbamate serves as the shield for
Key Protocol Note (Deprotection): Azepane carbamates are generally more acid-labile than their piperidine analogs due to ring strain release upon protonation.
-
Standard: 20% TFA in DCM (
C to RT, 1h). -
Milder: TMSOTf / 2,6-lutidine (if acid-sensitive groups are present).
Part 4: Comparative Data & Validation
Table 1: Electrophile Scope for
| Electrophile | Product Type | Typical Yield (%) | Notes |
| Methyl Iodide | 2-Methyl | 65-75% | Simplest validation substrate. |
| Benzaldehyde | 2-(Hydroxybenzyl) | 55-65% | Mixture of diastereomers (syn/anti) is common. |
| Amino Acid | 40-50% | Requires careful acid-base workup (Isoelectric point). | |
| Allyl Bromide | 2-Allyl | 60% | Use CuCN transmetallation (Knochel condition) for better yields. |
| TMS-Cl | 2-Silyl | 80% | Useful for subsequent Peterson olefination. |
References
-
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions.[3][4] The Journal of Organic Chemistry. -
O'Brien, P. (2001). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem. (2025). Pharmaceutical Significance of Azepane Based Motifs for Drug Discovery. BenchChem Technical Library.
-
Coldham, I., & Leonori, D. (2010).[4] Asymmetric Substitutions of 2-Lithiated
-Boc-piperidine and -Boc-azepine. Chemistry – A European Journal.[4] -
Aggarwal, V. K. (2012). Lithiation-Borylation Methodology for the Synthesis of Functionalized Heterocycles. Nature Chemistry.[5]
Sources
Application Notes and Protocols for the Deprotection of Benzyl Carbamates on Azepane Scaffolds
Introduction: Navigating the Removal of a Workhorse Protecting Group from Saturated Heterocycles
The benzyloxycarbonyl (Cbz or Z) group stands as a cornerstone in the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is rooted in its general stability to a wide array of synthetic conditions and the diverse, yet often mild, methods for its removal.[1][3][4] Azepane scaffolds, seven-membered saturated heterocyclic rings, are prevalent motifs in numerous biologically active compounds. The conformational flexibility and steric bulk of the azepane ring, however, can introduce unique challenges to standard synthetic transformations, including the deprotection of the resident amine.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and practical execution of deprotection methods for Cbz-protected azepanes. We will delve into the mechanistic underpinnings of the most common and effective techniques, offer field-proven insights into optimizing reaction conditions, and present detailed, step-by-step protocols to ensure reproducible success in your synthetic endeavors. Our focus extends beyond a mere recitation of procedures to a rationalization of why certain methods are preferred for specific molecular contexts, thereby empowering you to make informed decisions for your unique synthetic challenges.
Core Deprotection Strategies: A Comparative Overview
The cleavage of the Cbz group from an azepane nitrogen hinges on the disruption of the benzylic C-O bond of the carbamate. The primary strategies to achieve this can be broadly categorized as hydrogenolysis, acid-mediated cleavage, and more recently developed nucleophilic and Lewis acid-catalyzed methods. The choice of method is paramount and must be guided by the functional group tolerance of the substrate.[1][5] For instance, while catalytic hydrogenolysis is lauded for its mildness, it is incompatible with other reducible moieties such as alkenes, alkynes, or certain sulfur-containing groups.[1] Conversely, acidic conditions may be unsuitable for molecules bearing acid-labile functionalities.[1]
Method 1: Catalytic Hydrogenolysis - The Gold Standard
Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its exceptionally mild conditions and the generation of innocuous byproducts, namely toluene and carbon dioxide.[1][6] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C).[1]
Mechanism of Action
The reaction proceeds via the adsorption of the Cbz-protected azepane and hydrogen onto the surface of the palladium catalyst. This is followed by the oxidative addition of the benzylic C-O bond to the palladium center and subsequent hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][6]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Analysis of Azepane Carbamate Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isolation, Purification, and Characterization of 7-Membered N-Heterocycles
Introduction: The "Deceptive" Seven-Membered Ring
Welcome to the technical guide for handling azepane (homopiperidine) carbamates. Researchers often underestimate this scaffold. Unlike the rigid pyrrolidine (5-membered) or the chair-stable piperidine (6-membered), the azepane ring is conformationally hyper-flexible. When coupled with a carbamate moiety (e.g., N-Boc, N-Cbz, or complex carbamate drugs), you encounter a "perfect storm" of purification challenges: rotameric peak splitting , conformational oiling , and silanol dragging .
This guide addresses these specific failure points with mechanistic troubleshooting.
Module 1: Analytical Confusion (The "Ghost Peak" Phenomenon)
User Complaint: "My NMR shows double peaks for every signal, and HPLC shows a split peak. Is my compound impure?"
Diagnosis: Likely Rotamerism , not impurity.
Carbamates exhibit restricted rotation around the Nitrogen-Carbonyl (
Troubleshooting Protocol: The Variable Temperature (VT) Validation
Do not attempt to purify "impurities" until you confirm they are not rotamers.
Step-by-Step Validation:
-
Solvent Switch: If using
, switch to a high-boiling deuterated solvent like DMSO- or Chlorobenzene- . -
Heat it Up: Run the
-NMR at elevated temperatures (typically 353 K / 80°C or higher). -
Observation:
-
Coalescence: If the distinct peaks merge into a single sharp (or broad) peak, they are rotamers.
-
Persistence:[1] If peaks remain distinct at 100°C, you likely have a diastereomeric impurity or a regioisomer.
-
Visual Workflow: Rotamer vs. Impurity Decision Tree
Caption: Workflow for distinguishing dynamic rotameric exchange from chemical impurities.
Module 2: Chromatographic Challenges (The "Separation" Phase)
User Complaint: "My azepane trails on the column, or I lose mass on silica."
Diagnosis: Silanol Interaction. Even though the nitrogen is part of a carbamate (reducing its basicity), azepane derivatives often contain other basic sites or the carbamate itself can H-bond strongly with acidic silanols on the silica gel surface.
Optimized Mobile Phases for Azepanes
| Method | Mobile Phase System | Additive (Modifier) | Best For |
| Normal Phase (Flash) | Hexane / Ethyl Acetate | None (usually) | Lipophilic N-Boc azepanes. |
| Normal Phase (Difficult) | DCM / Methanol | 1% Triethylamine (TEA) or 1% | Polar azepanes or free amines. The base neutralizes silica acidity. |
| Reverse Phase (Prep HPLC) | Water / Acetonitrile | 0.1% Formic Acid | Final purification of polar drugs. Note: Acidic pH suppresses silanol ionization. |
| Reverse Phase (High pH) | Water / Methanol | 0.1% Ammonium Bicarbonate | Basic azepanes that streak under acidic conditions. |
Protocol: The "Buffered Silica" Technique
If your compound streaks in standard EtOAc/Hexane:
-
Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% TEA.
-
Elution: Run your gradient (e.g., 0-50% EtOAc/Hexane) without further TEA in the mobile phase (the pre-wash is usually sufficient), OR maintain 0.5% TEA throughout if streaking persists.
-
Warning: Carbamates are generally stable, but avoid high concentrations of strong bases which could hydrolyze the carbamate over long exposure.
Module 3: Crystallization & Isolation (The "Oiling Out" Phase)
User Complaint: "My product comes out as a sticky oil, not a solid."
Diagnosis: Entropic Penalty. The 7-membered ring is floppy. To crystallize, these molecules must "freeze" into a specific conformation in the lattice lattice. This results in a high entropic cost of crystallization, making "oiling out" highly probable.
Troubleshooting Guide: Forcing the Solid State
Strategy A: The Anti-Solvent Crash (Standard)
-
Dissolve the oil in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate (warm if necessary).
-
Slowly add Hexane or Heptane dropwise with vigorous stirring until the solution turns slightly turbid (cloudy).
-
Stop stirring. Add a "seed" crystal if available (or scratch the glass).
-
Place in the freezer (-20°C) overnight. Do not disturb.
Strategy B: The "Vapor Diffusion" Method (For stubborn oils)
-
Dissolve compound in a small open vial using a good solvent (e.g., THF or DCM).
-
Place this small vial inside a larger jar containing a pool of anti-solvent (e.g., Pentane or Diethyl Ether).
-
Cap the large jar tightly. The anti-solvent vapors will slowly diffuse into the small vial, gently forcing crystallization without trapping oil pockets.
Module 4: Stability & Storage
User Complaint: "My N-Boc azepane degraded after sitting in the fridge."
Diagnosis: Acid Sensitivity. While carbamates are generally robust, tert-butyl carbamates (Boc) are acid-labile. If your lab atmosphere has HCl vapors, or if you used an acidic modifier (Formic acid) in HPLC and didn't fully lyophilize/neutralize it, the Boc group can cleave, yielding the free amine which may then oxidize or dimerize.
Storage Rules:
-
Remove Acids: If purified by HPLC with TFA or Formic Acid, perform a bicarbonate wash or repeated lyophilization to remove trace acid.
-
Temperature: Store at -20°C.
-
State: Solid state is vastly more stable than oil. Use the crystallization techniques in Module 3 to solidify before long-term storage.
References
-
Dynamic NMR & Rotamers
- Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylcarbamates.
-
Reference Source:
-
Synthesis & Purification of Azepanes
-
BenchChem Protocols. (2025).[2] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Detailed workflows for ring expansion and purification.
-
Reference Source:
-
-
Flash Chromatography Guides
- Biotage Application Notes. Tips for achieving greener, safer flash chromatography. Discusses solvent selection for nitrogenous heterocycles.
-
Reference Source:
-
Stereoselective Synthesis & Analysis
-
Organic Letters (2023).[3] Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars. Provides specific NMR data on azepane conformers and purification via flash chromatography.
-
Reference Source:
-
Sources
Overcoming steric hindrance in 3-methylazepan-3-yl substitution reactions
This guide functions as a specialized Technical Support Center for researchers working with the 3-methylazepan-3-yl scaffold. This moiety presents a "perfect storm" of steric hindrance: a quaternary center located on a conformationally flexible 7-membered ring.
Ticket ID: AZP-3M-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Diagnosis: The Steric & Conformational Challenge
Before troubleshooting specific reactions, you must understand why your standard protocols are failing. The 3-methylazepan-3-yl group presents two distinct barriers:
-
The Quaternary C3 Barrier: The 3-position is gem-disubstituted (ring carbons + methyl + your functional group). This creates a "neopentyl-like" steric environment, effectively blocking the trajectory of incoming nucleophiles or bulky electrophiles.
-
The Azepane "Flop": Unlike rigid piperidines (chair) or pyrrolidines (envelope), the 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. The C3-methyl group often forces the ring into a conformation where the C3-functional group is pseudo-axial to relieve strain, burying it inside the ring's steric shadow.
Troubleshooting Module: Amide Coupling at C3
User Issue: "I cannot couple my 3-amino-3-methylazepane to a carboxylic acid (or vice versa). Standard EDC/HOBt or HATU conditions yield <10% product."
Root Cause Analysis
Coupling at a quaternary carbon (analogous to
Validated Protocol: The "Acid Fluoride" & High-Energy Activation
Standard active esters (OBt/OAt) are often too bulky to access the amine buried at C3. We recommend switching to Acid Fluorides or Oxyma-based activation.
Step-by-Step Workflow
-
Activation (Choose A or B):
-
Path A (Acid Fluoride): Convert your carboxylic acid to an acid fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive, and stable to moisture.
-
Path B (COMU/Oxyma): Use COMU with Oxyma Pure as the additive. This combination creates a less bulky active ester than HATU/HOAt.
-
-
Solvent System: Use minimal DMF or NMP (high concentration, 0.5 M).
-
Temperature: Microwave irradiation at 60°C for 20-40 mins is often required to overcome the activation energy barrier of the conformational flip.
Decision Matrix: Coupling Strategy
Caption: Decision tree for selecting coupling reagents based on steric demand at the azepane C3 position.
Troubleshooting Module: N-Arylation of the Ring Nitrogen
User Issue: "I am trying to run a Buchwald-Hartwig reaction on the azepane nitrogen. The reaction stalls or I get dehalogenation of the aryl halide."
Root Cause Analysis
While the nitrogen is a secondary amine, the methyl group at C3 acts as a
Validated Protocol: Sterically Demanding Cross-Coupling
You require a catalyst system designed for hindered secondary amines .
Recommended Catalyst System:
-
Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: RuPhos or BrettPhos .
-
Why: These bulky dialkylbiaryl phosphine ligands create a protective pocket that facilitates reductive elimination while preventing
-hydride elimination (a common side reaction with azepanes).
-
-
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS .
-
Note: LiHMDS is preferred if your substrate has base-sensitive functional groups, but NaOtBu generally gives faster rates.
-
Data Comparison: Ligand Performance
| Ligand | Yield (24h, 80°C) | Observation |
|---|---|---|
| BINAP | < 15% | Stalled. Catalyst decomposition. |
| Xantphos | 30% | Slow conversion. |
| RuPhos | 88% | Optimal for secondary amines. |
| BrettPhos | 92% | Best for aryl chlorides. |
FAQ: Substitution at C3 (SN1/SN2)
Q: Can I perform a standard SN2 substitution (e.g., displacing a mesylate) at the C3 position?
A: No.
An SN2 attack at a quaternary center is geometrically forbidden. The nucleophile cannot access the
-
Alternative: If you need to install a nucleophile at C3, you must proceed via a radical pathway (e.g., Minisci-type reaction if aromatic) or build the quaternary center before ring closure (e.g., alkylation of a linear precursor followed by Ring-Closing Metathesis).
Q: What about SN1? A: Possible, but risky. A tertiary carbocation at C3 is stable, but azepane rings are prone to transannular hydride shifts and ring contractions (e.g., contracting to a piperidine with an exocyclic methyl). If you attempt SN1, use non-nucleophilic solvents (HFIP) and low temperatures to trap the cation immediately.
Experimental Workflow: Synthesis of 3-Amido-3-Methylazepane
Target: Coupling 3-amino-3-methylazepane (HCl salt) with 2-chlorobenzoic acid.
-
Preparation: Dissolve 2-chlorobenzoic acid (1.0 equiv) and TFFH (1.1 equiv) in dry NMP (0.5 M).
-
Activation: Add DIPEA (3.0 equiv). Stir at RT for 15 minutes. (Formation of acid fluoride).
-
Addition: Add 3-amino-3-methylazepane hydrochloride (1.2 equiv).
-
Reaction: Heat to 60°C (oil bath) or 50°C (Microwave) for 2 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and Brine.
-
Purification: The steric bulk usually makes the product lipophilic; standard silica chromatography (0-5% MeOH/DCM) is effective.
Mechanistic Visualization
The following diagram illustrates the steric clash preventing standard attack and the ligand-assisted pathway for N-arylation.
Caption: Comparison of steric failure modes vs. ligand-enabled success in azepane functionalization.
References
-
Conformational Analysis of Azepanes: BenchChem. (2025).[1] A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. 1
-
Coupling to Hindered Amino Acids: CEM Corporation.[2] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids (Aib analogs). 2
-
Buchwald-Hartwig Ligand Selection: Alfa Chemistry. (2024).[3][4][5] Buchwald-Hartwig Coupling Protocols and Mechanism. 5[3][4][6]
-
Steric Hindrance in SN2 Reactions: Nature Communications (PMC). (2022).[7] Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
-
Peptide Coupling Reagents Guide: Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 4
Sources
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bachem.com [bachem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN109134427B - Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride - Google Patents [patents.google.com]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues with Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Welcome to the technical support guide for Benzyl ((3-methylazepan-3-yl)methyl)carbamate. This document is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility challenges encountered with this compound. By understanding its structural properties and applying systematic methodologies, you can achieve successful dissolution for your experimental needs.
Compound Profile and Predicted Properties
A foundational understanding of the molecule's physicochemical properties is the first step in diagnosing and solving solubility issues. Benzyl ((3-methylazepan-3-yl)methyl)carbamate is a molecule with distinct hydrophobic and hydrophilic regions that dictate its behavior in various solvents.
Structure:
-
Key Features:
-
Hydrophobic moieties: A benzyl group and a substituted azepane ring contribute to poor water solubility.
-
Hydrophilic moieties: The carbamate group and, critically, a tertiary amine within the azepane ring. This amine is a key handle for pH-dependent solubility modification.
-
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~276.38 g/mol | Moderate size, less of a factor than polarity. |
| pKa (strongest basic) | 9.5 - 10.5 | The tertiary amine is basic and can be protonated in acidic conditions to form a soluble salt. |
| XLogP3 | ~3.2 | Indicates a preference for lipophilic (oily) environments over aqueous ones; predicts low water solubility. |
| Hydrogen Bond Donors | 1 (Amine N-H) | Limited hydrogen bonding potential with water. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Can accept hydrogen bonds from protic solvents. |
Note: These values are computationally predicted and should be used as a guide for initial experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the expected baseline solubility of this compound?
A: Based on its chemical structure and a high predicted LogP, the compound is expected to have very low intrinsic solubility in neutral aqueous media (e.g., pure water, PBS pH 7.4). Conversely, it is predicted to be soluble in many organic solvents.[1][2]
Q2: My compound isn't dissolving in water or buffer. What is the first and most effective thing I should try?
A: The most direct method to enhance aqueous solubility is pH adjustment . The tertiary amine in the azepane ring is basic. By lowering the pH of the aqueous medium to below 8 (ideally pH 4-6), you can protonate this amine, forming a much more soluble cationic salt. This is the most common and effective method for solubilizing basic drugs.[3][4]
Q3: Can I heat the solution to improve solubility?
A: Gentle heating can increase the rate of dissolution, but it should be used with caution. It may not significantly increase the equilibrium solubility and carries the risk of compound degradation, especially in non-neutral pH conditions. Always check for compound stability at elevated temperatures before using heat as a primary method.
Q4: I need to make a high-concentration stock solution. What organic solvents are a good starting point?
A: For a high-concentration stock, begin with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . Alcohols such as ethanol or methanol are also excellent candidates. These stocks can then be diluted into your final aqueous experimental medium, though be mindful of the final solvent concentration.
In-Depth Troubleshooting Guides
Guide 1: Enhancing Aqueous Solubility for Biological Assays
Problem: The compound precipitates or fails to dissolve when added to aqueous buffers (e.g., PBS, cell culture media) for biological experiments.
This workflow provides a systematic approach from the simplest to more advanced techniques.
Caption: Aqueous Solubility Troubleshooting Workflow
Method 1: pH Adjustment (Primary Approach)
The key to aqueous solubility lies in the basic tertiary amine. At a pH below its pKa, the amine exists predominantly in its protonated, charged (cationic) form, which is significantly more water-soluble.[5]
Caption: Effect of pH on Compound Ionization and Solubility.
Method 2: Co-solvent Systems
If pH adjustment alone is insufficient or undesirable for your experiment, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds.[6][7]
Common Co-solvents for Pre-clinical Formulations:
| Co-solvent | Typical Concentration | Notes |
| DMSO | 0.1% - 5% | Excellent solubilizer, but can have biological effects. Keep final concentration low and consistent across experiments. |
| Ethanol | 1% - 10% | Generally well-tolerated in many biological systems. |
| PEG 400 | 5% - 20% | A common, low-toxicity excipient for increasing solubility.[8] |
| Propylene Glycol | 5% - 20% | Another widely used, safe co-solvent.[9] |
Protocol: See Protocol 2: Co-solvent Screening for Aqueous Formulations for a detailed methodology. The general principle is to first dissolve the compound in 100% co-solvent to create a high-concentration stock, then dilute this stock into the aqueous buffer.
Method 3: Use of Excipients (Advanced)
For particularly challenging cases or specific delivery requirements, excipients like cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that is water-soluble.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.[12]
This is an advanced technique and requires careful formulation development.
Guide 2: Optimizing Organic Solvent Selection
Problem: Difficulty preparing a concentrated stock solution (>10 mg/mL) for storage or for use in organic synthesis.
While the compound is expected to be soluble in many organic solvents, finding the optimal one for high concentrations is key.
Recommended Screening Panel (from less polar to more polar):
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Dimethyl Sulfoxide (DMSO)
Protocol: See Protocol 3: Rapid Organic Solvent Solubility Screen for a simple, material-sparing method to estimate solubility.
Detailed Experimental Protocols
Protocol 1: pH-Dependent Aqueous Solubility Assessment
Objective: To determine the approximate solubility of the compound in an aqueous solution at different pH values.
Materials:
-
Benzyl ((3-methylazepan-3-yl)methyl)carbamate
-
Reagent-grade water
-
0.1 M and 1 M Hydrochloric Acid (HCl)
-
0.1 M and 1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bars
-
Microcentrifuge and analytical balance
Procedure:
-
Add approximately 5-10 mg of the compound to a glass vial.
-
Add 1 mL of reagent-grade water. The compound will likely form a suspension.
-
Place the vial on a magnetic stirrer.
-
Slowly add 0.1 M HCl dropwise (e.g., 5-10 µL at a time).
-
Monitor the pH and visually inspect the solution after each addition. Allow the solution to stir for 1-2 minutes between additions to allow for dissolution.
-
Continue adding acid until the solution becomes clear. Record the pH at which complete dissolution occurs. This gives a qualitative understanding of the required pH.
-
To confirm, you can take the clear solution and begin adding 0.1 M NaOH dropwise. The compound should precipitate out as the pH rises above its effective pKa. Record the pH at which precipitation begins.
Protocol 2: Co-solvent Screening for Aqueous Formulations
Objective: To prepare a soluble formulation using a co-solvent for dilution into an aqueous medium.
Materials:
-
Compound
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Target aqueous buffer (e.g., PBS pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 20 mg/mL in 100% DMSO). Ensure it is fully dissolved.
-
In a separate tube, place 980 µL of your target aqueous buffer.
-
Add 20 µL of the co-solvent stock solution to the buffer (this results in a 1:50 dilution and a final co-solvent concentration of 2%).
-
Immediately vortex the solution vigorously for 30 seconds.
-
Visually inspect for any precipitation or cloudiness against a bright light and a dark background.
-
Let the solution stand for 5-10 minutes and inspect again.
-
If the solution remains clear, this co-solvent system is likely viable at this concentration. If precipitation occurs, try a lower final concentration or a different co-solvent.
Protocol 3: Rapid Organic Solvent Solubility Screen
Objective: To quickly estimate the solubility of the compound in various organic solvents.
Materials:
-
Compound
-
Panel of organic solvents (DCM, EtOAc, ACN, MeOH, DMSO)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
Procedure:
-
Weigh 2 mg of the compound into five separate vials.
-
To the first vial, add 100 µL of the first solvent (this represents a target concentration of 20 mg/mL).
-
Vortex vigorously for 1 minute.
-
Visually inspect for dissolution.
-
If clear: The solubility is ≥ 20 mg/mL.
-
If not clear: Add another 100 µL of solvent (now 10 mg/mL total volume 200 µL). Vortex and re-inspect.
-
If not clear: Continue adding 100-200 µL aliquots of solvent, calculating the new concentration each time, until the compound fully dissolves.
-
-
Repeat steps 2-4 for each solvent in the panel.
-
Record the approximate solubility for each solvent (e.g., ">20 mg/mL", "~10 mg/mL", "<5 mg/mL"). This provides a rank order of the best solvents for your needs.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284. [Link]
-
Yalkowsky, S. H., & He, Y. (Eds.). (2003). Handbook of aqueous solubility data. CRC press. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
Sources
- 1. arsdcollege.ac.in [arsdcollege.ac.in]
- 2. scielo.br [scielo.br]
- 3. ijprajournal.com [ijprajournal.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Why are amines soluble in nature? - askIITians [askiitians.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvents.pptx [slideshare.net]
- 10. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Optimization of crystallization parameters for benzyl carbamate intermediates
Technical Support Center: Crystallization of Benzyl Carbamate (Cbz) Intermediates
Status: Active Subject: Optimization of Crystallization Parameters & Troubleshooting Oiling Out Lead Scientist: Senior Application Specialist (Crystallization Process Development)
Introduction: The Cbz Crystallization Challenge
Welcome to the technical support portal for Benzyl Carbamate (Cbz) intermediate isolation. While Cbz protection is a staple of organic synthesis, the crystallization of these intermediates presents unique thermodynamic challenges.
Unlike rigid heterocycles, Cbz-protected amines often exhibit low melting points and significant conformational flexibility . This combination frequently leads to "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than clean crystal nucleation.[1] This guide moves beyond basic recipes to the thermodynamic causality of these failures, providing self-validating protocols to ensure scalable, high-purity isolation.
Module 1: Solvent System Architecture
User Question: "I've tried standard solvents, but my material either stays in solution or crashes out as a gum. What is the rational starting point for Cbz intermediates?"
Technical Insight: Cbz intermediates possess a "Janus" character: a hydrophobic benzyl ring/carbamate linker and a potentially polar amine/amino-acid core. Single-solvent systems often fail because they cannot balance these competing solubilities. The industry standard for high-purity Cbz isolation is a Polar/Non-Polar Co-solvent System , specifically Ethyl Acetate (EtOAc) and Hexanes/Heptane .
Standard Protocol: Solubility Screening
-
Primary Solvent (Dissolution): Ethyl Acetate (or TBME for higher purity requirements).
-
Anti-Solvent (Precipitation): n-Heptane (preferred over Hexanes for higher flash point and industrial scalability).
Solvent Selection Logic (DOT Visualization):
Figure 1: Decision tree for solvent selection and initial troubleshooting of Cbz intermediates.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: "My solution turned milky/cloudy before crystals appeared, and now I have a sticky oil at the bottom. Why?"
Technical Insight: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve is breached, or when the metastable zone is too wide.
-
Impurities: Byproducts (e.g., benzyl alcohol, symmetric ureas) depress the melting point of your product. If the melting point drops below the crystallization temperature, the product precipitates as a liquid (oil).
-
Supersaturation: Cooling too fast generates massive supersaturation, pushing the system into the "labile" zone where LLPS is kinetically favored over organized crystal lattice formation.
Corrective Protocol: Seeding at Low Supersaturation
To prevent oiling out, you must bypass the nucleation energy barrier.
-
Determine Saturation Temperature (
): Heat slurry until clear. -
Establish Metastable Limit: Cool slowly until the first sign of turbidity (cloud point). Note this temperature (
). -
The Seeding Window: Re-heat to
. Cool to exactly . -
Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals.
-
Isothermal Hold: Hold temperature for 30-60 minutes. This allows seeds to grow, consuming supersaturation without triggering new (amorphous/oil) nucleation.
-
Controlled Cooling: Cool at
.
Mechanism of Failure vs. Success (DOT Visualization):
Figure 2: Thermodynamic pathways. Scenario A leads to oiling out due to excessive supersaturation.[1] Scenario B uses seeding to stay within the stable growth zone.
Module 3: Impurity Rejection & Filtration
User Question: "I have crystals, but HPLC shows 5% benzyl alcohol and filtration takes hours. How do I fix this?"
Technical Insight: Slow filtration and low purity are linked.
-
Fine Particles: Rapid nucleation (crash cooling) creates "fines" that clog filter pores.
-
Occlusion: Fast growth traps mother liquor (containing impurities like benzyl alcohol) inside the crystal lattice.
Data: Cooling Rate Impact on Cbz Quality
| Parameter | Crash Cooling (>1.0°C/min) | Linear Cooling (0.5°C/min) | Controlled Cooling (<0.1°C/min) |
| Crystal Habit | Agglomerated / Dendritic | Irregular Prisms | Defined Needles/Prisms |
| Purity (HPLC) | Low (Occlusions present) | Moderate | High (>99%) |
| Filtration Time | Slow (>1 hr) | Medium | Fast (<10 min) |
| Oiling Risk | High | Moderate | Low |
Protocol: The "Fines Destruction" Loop
If you have fines or poor filtration:
-
Complete the crystallization.
-
Temperature Cycling: Heat the slurry back up to dissolve roughly 20-30% of the solids (usually
). -
Hold for 1 hour. This dissolves the smallest particles (fines) first due to their higher surface energy (Ostwald Ripening).
-
Cool slowly back to isolation temperature.
-
Result: Larger, more uniform crystals with less surface area to adsorb impurities.
References
-
Organic Syntheses Procedure (Cbz Synthesis & Recrystallization)
- Source: Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 79, p.103 (2002).
- Context: Detailed protocol for Benzyl Carbamate synthesis and purification using Ethyl Acet
-
URL:
-
Metastable Zone Width (MSZW)
- Source: Mettler Toledo Technical Resources.
- Context: Protocols for using FBRM and turbidity probes to define the metastable zone and prevent oiling out.
-
URL:
-
Impurity Rejection Strategies
-
Oiling Out (Liquid-Liquid Phase Separation)
- Source: Chemical Engineering Research and Design / ResearchG
-
Context: Mechanisms of LLPS in crystallization and mitigation via seeding.[5]
-
URL:
Sources
- 1. mt.com [mt.com]
- 2. From Lab to Clinical Development: CMAC’s Impurity Rejection Workflow — CMAC is a world-class international hub for manufacturing research and training [cmac.ac.uk]
- 3. DSpace [cora.ucc.ie]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Executive Summary
Benzyl ((3-methylazepan-3-yl)methyl)carbamate (CAS: 1823981-24-3) represents a critical scaffold in the synthesis of neuroactive agents and HIV-1 capsid inhibitors. Structurally, it consists of a 7-membered azepane ring featuring a quaternary carbon at position 3, substituted with a methyl group and a Cbz-protected aminomethyl moiety.
The Analytical Challenge: Distinguishing this 3,3-disubstituted isomer from its regiochemical analogs (e.g., 4,4-disubstituted azepanes) and characterizing the rotameric broadening caused by the carbamate protecting group.
The Solution: This guide provides a definitive NMR interpretation framework. By leveraging the unique magnetic anisotropy of the quaternary center and diastereotopic splitting patterns , researchers can unambiguously validate the 3-position substitution, differentiating it from the 4-isomer without requiring 2D NMR in every instance.
Structural Logic & Causality
To interpret the spectrum accurately, one must understand the causal link between the molecule's geometry and its magnetic resonance signals.
The Quaternary "Lock" Effect
The presence of a quaternary carbon at C3 (bearing both a Methyl and the -CH₂-NH-Cbz group) creates a "magnetic lock" on the adjacent C2 protons.
-
Causality: The C2 protons (
) lack vicinal neighbors (protons on C3). -
Observation: Unlike typical azepanes where ring protons appear as complex multiplets, the C2 protons in this isomer appear as an isolated AB quartet or singlet . This is the primary diagnostic filter.
Chirality & Diastereotopicity
The C3 center is chiral (assuming the ring nitrogen is not symmetrically substituted or if the conformation is frozen).
-
Consequence: The methylene protons on the exocyclic arm (
) and the ring C2 protons are diastereotopic. They will not appear as simple doublets or singlets but as ABX systems or AB quartets , often requiring higher field strength (400 MHz+) for resolution.
Carbamate Rotamerism
The Cbz group exhibits restricted rotation around the
-
Impact: In
at room temperature, signals (especially the benzylic and the carbamate ) may appear as broad humps or split peaks (approx. 3:1 ratio). -
Resolution: Running the experiment in
at elevated temperature (353 K) coalesces these rotamers into sharp singlets.
Experimental Protocol: Self-Validating Workflow
Methodology: Solvent-Dependent Characterization[1][2]
-
Primary Solvent:
(Chloroform-d) with 0.03% TMS.-
Purpose: Standard fingerprinting; allows observation of exchangeable NH protons if dry.
-
-
Validation Solvent:
(Dimethyl sulfoxide-d6).[1]-
Purpose: Resolution of rotamers and clear differentiation of Amide NH vs. Amine NH.
-
Step-by-Step Acquisition
-
Preparation: Dissolve 5–10 mg of sample in 0.6 mL solvent. Ensure sample is free of paramagnetic impurities (filter through cotton if necessary).
-
Acquisition Parameters:
-
Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons).
-
Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the Cbz aromatic protons).
-
Scans (NS): 16 (minimum) to resolving the minor rotamer peaks.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance the splitting of the diastereotopic C2 protons.
Spectral Interpretation & Assignment
The following data compares the Target (3-isomer) against its primary alternative (4-isomer).
Table 1: Comparative Chemical Shift Analysis ( , 400 MHz)
| Assignment | Target: 3-methyl-3-substituted | Alternative: 4-methyl-4-substituted | Signal Type (Target) | Diagnostic Value |
| Cbz Aromatic | 7.30 – 7.40 ppm | 7.30 – 7.40 ppm | Multiplet (5H) | Reference Integral |
| Benzylic CH₂ | 5.08 ppm | 5.08 ppm | Singlet (2H) | Rotamer check |
| Carbamate NH | 5.2 – 5.5 ppm (br) | 5.2 – 5.5 ppm (br) | Broad Triplet (1H) | Exchangeable |
| Exocyclic CH₂ | 3.05 – 3.20 ppm | 3.05 – 3.20 ppm | dd or ABX (2H) | Diastereotopic |
| Ring C2-H | 2.65 – 2.85 ppm | ~2.90 ppm (m) | AB Quartet / Singlet | CRITICAL PROOF |
| Ring C7-H | 2.70 – 2.90 ppm | 2.70 – 2.90 ppm | Multiplet (2H) | |
| C3-Methyl | 0.95 ppm | ~1.0 ppm | Singlet (3H) | Sharp singlet |
| Ring Bulk (C4-C6) | 1.40 – 1.80 ppm | 1.40 – 1.80 ppm | Broad Multiplets | Non-diagnostic |
Detailed Diagnostic Logic
-
The "Isolated" C2 Signal (2.65 – 2.85 ppm):
-
In the Target (3-isomer) , the C2 protons are adjacent to the Ring Nitrogen and the Quaternary C3. They have zero vicinal proton neighbors.
-
Result: You will see a sharp Singlet (or AB Quartet if chirality effects are strong).
-
Contrast: In the 4-isomer , the C2 protons are adjacent to C3 protons (
). They will appear as a Triplet or complex Multiplet . -
Validation: If the signal at ~2.7 ppm is a clean singlet/ABq, the substitution is at C3.
-
-
The Exocyclic Methylene (3.05 – 3.20 ppm):
-
This
group is attached to the chiral C3. -
Result: It appears as a doublet of doublets (dd) or a complex AB part of an ABX system (coupled to NH).
-
Comparison: In the Boc-analog (Alternative), this shift moves upfield to ~2.9 ppm due to the electron-donating nature of the tert-butyl group compared to Benzyl.
-
Visualization of Structural Verification
The following diagram illustrates the logical flow for confirming the structure using NMR data.
Caption: Logical decision tree for distinguishing the 3,3-disubstituted azepane scaffold from regioisomers using 1H NMR splitting patterns.
Comparative Performance: Alternatives & Impurities
Comparison 1: Vs. The N-Boc Analog
-
Context: The Boc-protected intermediate (tert-butyl ((3-methylazepan-3-yl)methyl)carbamate) is a common precursor.
-
Differentiation:
-
Target (Cbz): Shows 5H aromatic multiplet (7.3 ppm) and 2H benzylic singlet (5.1 ppm).
-
Alternative (Boc): Shows a massive 9H singlet at ~1.44 ppm.
-
Performance Note: The Cbz derivative often crystallizes better than the Boc oil, making NMR baselines cleaner for the Cbz compound.
-
Comparison 2: Vs. The 4-Isomer (Regioimpurity)
-
Origin: Ring expansion reactions (e.g., Schmidt reaction on ketones) can produce mixtures of 3- and 4-substituted azepanes.
-
Spectral Marker:
-
Target: C2-H is an AB Quartet (
). -
Alternative: C2-H is a Multiplet due to vicinal coupling with C3-H.
-
Data Support: Literature on 3,3-disubstituted lactams confirms the isolation of the
-protons leads to simplified splitting [1].
-
Comparison 3: Solvent Effects (CDCl3 vs DMSO)
-
CDCl3:
-
Pros: Excellent separation of the exocyclic methylene diastereomers.
-
Cons: Broad NH signal; rotamers may confuse integration (e.g., Benzylic CH2 integrates to 1.6H + 0.4H).
-
-
DMSO-d6:
-
Pros: Sharp NH triplet (confirms carbamate connectivity); rotamers coalesce at 80°C.
-
Cons: Viscosity broadens coupling constants, masking the fine ABX structure of the exocyclic arm.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13848700, Benzyl (S)-(2-oxoazepan-3-yl)carbamate. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information: Cbz rotamers NMR assignment in heterocyclic derivatives. Retrieved from [Link]
-
Hilaris Publisher. NMR assignment of 3-methylazepane derivatives and conformational analysis. Retrieved from [Link]
Sources
Comparative Technical Guide: Azepane vs. Piperidine Scaffolds in Drug Design
[1][2]
Executive Summary: The Structural Pivot
In medicinal chemistry, the transition between piperidine (6-membered) and azepane (7-membered) scaffolds is not merely a "ring expansion"—it is a strategic pivot in physicochemical space. While piperidine represents the "Goldilocks" zone of conformational stability and synthetic ubiquity (found in >30 FDA-approved drugs including Fentanyl and Donepezil), azepane offers a distinct "induced fit" capability.
This guide analyzes the biological consequences of this scaffold hop, focusing on entropy-enthalpy compensation, lipophilicity shifts, and target-specific binding kinetics.
Physicochemical & Conformational Divergence[1][2]
The fundamental difference lies in the energy landscape of the rings. Piperidine exists predominantly in a rigid chair conformation, minimizing torsional strain. Azepane, conversely, possesses a highly flexible seven-membered ring with multiple low-energy conformers (twist-chair, chair, twist-boat).
Comparative Property Matrix
| Feature | Piperidine Scaffold | Azepane Scaffold | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Azepane occupies ~15-20% more hydrophobic volume. |
| Conformation | Rigid Chair (Low Entropy) | Flexible (High Entropy) | Azepane incurs a higher entropic penalty upon binding but can accommodate "awkward" active site geometries. |
| Basicity (pKa) | ~11.22 | ~11.10 | Negligible difference; both are protonated at physiological pH. |
| Lipophilicity (LogP) | Baseline (e.g., 0.84) | Higher (+0.5 to +1.0 ΔLogP) | Azepane increases permeability but risks higher non-specific binding and metabolic clearance. |
| hERG Liability | High (if lipophilic substituents added) | Moderate to High | Azepane's increased lipophilicity can exacerbate hERG blocking unless polar groups are added. |
Diagram 1: Scaffold Selection Decision Logic
Figure 1 illustrates the decision-making process when choosing between these two scaffolds based on target constraints.
Caption: Decision tree for scaffold selection based on binding pocket topology and physicochemical constraints.
Case Study Analysis: Biological Activity Shifts
Case Study A: Histamine H3 Receptor Antagonists
In a head-to-head comparison of biphenyloxy-alkyl derivatives, the expansion from piperidine to azepane resulted in a superior affinity profile due to the specific hydrophobic requirements of the H3 receptor's antagonist binding region.
-
Experimental Observation:
-
Piperidine Analog (Compound 14):
[1] -
Azepane Analog (Compound 16):
(Higher Affinity)
-
-
Mechanistic Insight: The H3 receptor possesses a lipophilic accessory pocket. The azepane ring, being bulkier and more lipophilic, filled this volume more effectively than the compact piperidine, driven by van der Waals interactions that overcame the entropic cost of freezing the flexible azepane ring.
Case Study B: BACE1 Inhibitors (Alzheimer's Disease)
BACE1 (
-
Significance: Azepane derivatives demonstrated potent inhibition (
) in specific series. The flexibility allowed the nitrogen to position itself for optimal salt-bridging with the catalytic aspartic acid residues (Asp32/Asp228) while the carbon backbone adjusted to hydrophobic pockets.
Diagram 2: BACE1 Signaling & Inhibition Pathway
Figure 2 visualizes the pathological pathway inhibited by these scaffolds.
Caption: The amyloidogenic pathway showing the BACE1 intervention point for azepane/piperidine inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Azepane via Ring Expansion (Schmidt Reaction)
Rationale: Direct synthesis of azepanes often suffers from poor cyclization kinetics (7-endo-trig is disfavored compared to 5/6-membered rings). Ring expansion of a pre-functionalized cyclohexanone is a robust alternative.
Materials:
-
Substituted Cyclohexanone (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Methanesulfonic acid (
) or Polyphosphoric acid (PPA) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the substituted cyclohexanone in DCM at
under inert atmosphere ( ). -
Acid Addition: Slowly add Methanesulfonic acid (solvent/catalyst). Caution: Exothermic.
-
Azide Addition: Add
portion-wise over 30 minutes. Maintain temperature to prevent explosive hydrazoic acid accumulation. -
Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 12-24 hours. The ketone undergoes 1,2-migration of the carbon-carbon bond to the nitrogen (Schmidt Rearrangement) to form the lactam (azepan-2-one).
-
Reduction: Isolate the lactam. Dissolve in THF and add Lithium Aluminum Hydride (
, 2.0 eq) at , then reflux for 4 hours to reduce the lactam to the cyclic amine (azepane). -
Workup: Quench with Fieser method (
, 15% , ), filter precipitate, and concentrate in vacuo.
Protocol 2: Comparative hERG Inhibition Assay (Automated Patch Clamp)
Rationale: To validate safety, as azepanes are statistically more likely to block hERG due to higher LogP.
-
Cell Line: CHO cells stably expressing hERG (
). -
Buffer: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).
-
Procedure:
-
Use an automated patch-clamp system (e.g., QPatch).
-
Establish whole-cell configuration (
). -
Voltage Protocol: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Apply Test Compound (Piperidine vs. Azepane analog) at ascending concentrations (0.1, 1, 10, 30
).
-
-
Analysis: Calculate % inhibition of tail current amplitude. Fit to Hill equation to derive
.-
Success Criterion:
indicates an acceptable safety margin.
-
References
-
BenchChem. (2025).[2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.Link
-
Kononowicz, K. et al. (2017).[1] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8][9] Link
-
Iserloh, U. et al. (2008). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link
-
Drug Hunter. (2024).[7] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Link
-
Aeyad, T. (2014). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry.[10] White Rose eTheses. Link
-
University of Manchester. (2023). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[11]Link
Sources
- 1. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potent pyrrolidine- and piperidine-based BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
Purity Validation of Benzyl ((3-methylazepan-3-yl)methyl)carbamate: A Comparative Analytical Guide
Executive Summary: The "Invisible" Complexity
Synthesizing Benzyl ((3-methylazepan-3-yl)methyl)carbamate presents a dual challenge common in advanced drug discovery but rarely addressed in standard textbooks: the steric/conformational complexity of the 7-membered azepane ring and the rotameric behavior of the Cbz-protecting group.
In my experience, standard HPLC-UV purity assessments for this class of compounds often yield "false positives" for impurities due to split peaks (rotamers) or "false negatives" due to non-UV-active synthetic byproducts.
This guide objectively compares three validation methodologies—Standard HPLC-UV , LC-MS/MS , and High-Temperature qNMR —to establish a self-validating system for purity determination.
Structural Analysis & Impurity Profiling
Before selecting a method, we must understand the molecule's behavior in solution.
-
The Rotamer Trap: The Cbz (carbobenzyloxy) group exhibits restricted rotation around the N-C(O) bond. At room temperature (25°C), this creates distinct cis and trans rotamers. In NMR, this manifests as broad or split signals.[1] In HPLC, this can appear as a split peak or a "shoulder," often misidentified as a regioisomer impurity.
-
The Azepane Core: The 7-membered ring is conformationally flexible. The introduction of the methyl group at the 3-position often yields regioisomeric byproducts (e.g., 4-methyl isomers) during ring-expansion synthesis steps, which are difficult to separate on standard C18 columns.
Diagram 1: Analytical Decision Matrix
The following workflow illustrates the logic for distinguishing between rotamers, regioisomers, and genuine chemical impurities.
Figure 1: Decision matrix for distinguishing rotameric artifacts from genuine impurities in Cbz-protected azepanes.
Comparative Method Analysis
Method A: Reversed-Phase HPLC-UV (The Baseline)
Standard purity assessment using C18 stationary phase.
-
Performance:
-
Specificity: Moderate. Often fails to resolve the 3-methyl vs. 4-methyl regioisomers without specialized columns (e.g., Phenyl-Hexyl).
-
Linearity: High (
) for the main peak. -
Pitfall: At 25°C, the Cbz group often causes peak splitting. An analyst might integrate two peaks (e.g., 90% and 10%) and assume 90% purity, whereas it is actually 100% pure material existing in two conformations.
-
-
Verdict: Good for routine QC, but insufficient for structural validation .
Method B: LC-MS (The Identifier)
High-resolution mass spectrometry (Q-TOF or Orbitrap).
-
Performance:
-
Specificity: High. Can distinguish between the product (
) and deprotected byproducts (loss of Cbz). -
Sensitivity: Excellent (LOD < 0.1%).
-
Pitfall: Cannot distinguish rotamers (same mass) and often fails to separate regioisomers (same mass) unless chromatography is optimized.
-
-
Verdict: Essential for identity confirmation , not for absolute purity quantification due to ionization bias.
Method C: High-Temperature qNMR (The Gold Standard)
Quantitative 1H-NMR at elevated temperature (350K).
-
Performance:
-
Specificity: Absolute. Heating the sample coalesces rotamer signals into sharp singlets, allowing precise integration.
-
Accuracy: Does not require a reference standard of the analyte (uses an internal standard like Maleic Acid).[2]
-
Self-Validation: If the HPLC shows 98% purity but qNMR shows 85%, you have non-UV active salts or solvents trapped in the lattice.
-
-
Verdict: The only method that validates mass balance and absolute potency.
Supporting Experimental Data (Comparison Table)
The following data represents a typical validation run for a synthesized batch of Benzyl ((3-methylazepan-3-yl)methyl)carbamate.
| Parameter | Method A: HPLC-UV (25°C) | Method B: LC-MS | Method C: HT-qNMR (350K) |
| Purity Value | 94.2% (Split peaks observed) | N/A (Qualitative) | 99.1% (Coalesced signals) |
| LOD (Limit of Detection) | 0.05% | 0.001% | ~0.5% |
| Specificity | Low (Rotamer interference) | High (Mass based) | High (Structural resolution) |
| Reference Standard? | Required | Required | Not Required (Internal Std used) |
| Analysis Time | 30 min | 30 min | 15 min |
| Primary Risk | False positives (Rotamers) | Ion suppression | Lower sensitivity for trace impurities |
Recommended Validation Protocol: High-Temperature qNMR
To generate the definitive Certificate of Analysis, follow this protocol. This method eliminates the rotameric interference common to Cbz-azepanes.
Reagents & Equipment
-
Solvent: DMSO-d6 (Preferred over CDCl3 for higher boiling point and solubility).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable, high purity).
-
Instrument: 400 MHz NMR or higher.
Step-by-Step Methodology
-
Sample Preparation (Gravimetric Precision):
-
Weigh exactly 10.0 mg of the synthesized Benzyl ((3-methylazepan-3-yl)methyl)carbamate into a vial.
-
Weigh exactly 5.0 mg of the Internal Standard (IS).
-
Dissolve both in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
-
Instrument Setup (The Critical Step):
-
Insert the tube into the NMR probe.
-
Variable Temperature (VT): Set the probe temperature to 350 K (77°C) .
-
Why? At 25°C, the Cbz methylene protons (approx 5.1 ppm) appear as two broad multiplets. At 350K, they coalesce into a sharp singlet.
-
Wait Time: Allow 10 minutes for thermal equilibration to prevent convection currents (shimming issues).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Set to 30 seconds (Must be
of the slowest proton to ensure quantitative recovery). -
Scans (ns): 16 or 32.
-
-
Calculation: Use the following equation to determine potency:
Diagram 2: Rotamer Coalescence Visualization
Visualizing why standard methods fail and HT-qNMR succeeds.
Figure 2: Impact of temperature on the analytical signals of Cbz-protected amines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. (2005). Defines the regulatory requirements for Specificity, Linearity, and Accuracy. [Link]
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[5][6][7] Establishes qNMR as a primary ratio method. [Link][8]
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. Authoritative source on Cbz group properties and rotameric behavior. [Link]
-
Sielc Technologies. "Separation of Azepane derivatives on Reverse Phase Columns." Provides specific HPLC conditions for separating amine regioisomers. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. jesi.astr.ro [jesi.astr.ro]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Structural and Functional Comparison of 3-Methylazepan vs. 4-Methylazepan: A Guide for Medicinal Chemists
Topic: Structural comparison of 3-methylazepan and 4-methylazepan isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
The azepane (hexamethyleneimine) scaffold is a critical pharmacophore in medicinal chemistry, offering a flexible seven-membered ring that can orient functional groups into specific regions of a binding pocket. The introduction of a methyl group at the 3-position versus the 4-position creates distinct stereoelectronic environments.[1]
-
3-Methylazepan: Characterized by significant steric influence on the nitrogen lone pair due to proximity (
-position).[1] It is often used to modulate metabolic stability and basicity.[2] -
4-Methylazepan: Offers a distal steric bulk (
-position) that preserves the electronic environment of the nitrogen while probing hydrophobic pockets further from the core binding site.[1] It is a key structural motif in the antihistamine Azelastine .
This guide objectively compares these isomers, detailing their synthesis, conformational preferences, and utility in drug design.
Structural & Conformational Analysis
Stereochemistry and Ring Topography
Both isomers possess a single chiral center (C3 and C4, respectively), existing as
| Feature | 3-Methylazepan | 4-Methylazepan |
| Chiral Center | C3 ( | C4 ( |
| Dominant Conformation | Twist-Chair (Methyl equatorial) | Twist-Chair (Methyl equatorial) |
| Steric Strain | High 1,3-diaxial interaction with N-substituents | Lower strain; distal from N-substituents |
| Symmetry | Asymmetric ( | Asymmetric ( |
Conformational Energy Landscape
The placement of the methyl group dictates the population of conformers.[2] In 3-methylazepan, an axial methyl group suffers from severe steric clashes with the nitrogen lone pair or N-substituents (A-strain).[1] In 4-methylazepan, the methyl group is sufficiently removed from the nitrogen, allowing for a conformational profile that more closely mimics methylcycloheptane.
Figure 1: Conformational equilibrium comparison. 3-Methylazepan exhibits a higher energy barrier to ring inversion when N-substituted due to proximal steric interactions.[1]
Synthetic Methodologies
The synthesis of these isomers typically involves ring expansion of cyclohexanone precursors.[2] The Schmidt Reaction is the industry standard for generating the lactam intermediate, which is subsequently reduced to the amine.[2]
Comparative Synthetic Workflow[1][2]
Figure 2: Synthetic routes via Schmidt Ring Expansion.[1] Note the regiochemical complexity in the 3-methyl series compared to the 4-methyl series.
Technical Commentary on Synthesis
-
Regioselectivity: The Schmidt reaction on 4-methylcyclohexanone is highly regioselective because the migration of the carbon centers is symmetric relative to the distal methyl group.[2] Conversely, 3-methylcyclohexanone yields a mixture of 3-methyl-2-azepanone and 5-methyl-2-azepanone, requiring a difficult separation step (often fractional crystallization).[1]
-
Alternative Route (4-Methyl): 4-Methylazepan can also be synthesized via the ring expansion of 1-methyl-4-piperidone using diazomethane or Tiffeneau-Demjanov rearrangement, which is often cleaner for small-scale medicinal chemistry.[1]
Physicochemical Profile
The proximity of the methyl group to the nitrogen atom influences the basicity and lipophilicity profile.[2]
| Property | 3-Methylazepan | 4-Methylazepan | Implication |
| Molecular Formula | Isomers | ||
| Molecular Weight | 113.20 g/mol | 113.20 g/mol | Identical |
| Calculated LogP | ~1.65 | ~1.72 | 4-Me is slightly more lipophilic due to better solvent exposure of the alkyl chain.[1] |
| pKa (Conjugate Acid) | ~10.9 - 11.0 | ~11.1 - 11.2 | 3-Me is slightly less basic due to steric hindrance of solvation around the cation.[1] |
| Boiling Point | 148-150 °C | 152-154 °C | 4-Me has slightly stronger intermolecular interactions (packing).[1] |
Performance in Drug Design
4-Methylazepan: The "Azelastine" Standard
The 4-methylazepan motif is most famously utilized in Azelastine (an antihistamine/mast cell stabilizer).[1]
-
Role: The azepane ring serves as a basic amine center that interacts with Aspartate residues in the H1 receptor.[2]
-
Why 4-Methyl? The methyl group at position 4 provides hydrophobic bulk that fills a specific accessory pocket without interfering with the salt bridge formation at the nitrogen.[1]
3-Methylazepan: Steric Modulator
The 3-methyl isomer is frequently employed in Kinase Inhibitors (e.g., Pim-1, Nav1.8 inhibitors).[1]
-
Role: The methyl group at position 3 creates a "twisted" conformation that can force the N-substituent out of plane.[1]
-
Application: It is used to induce atropisomerism or to clash with "gatekeeper" residues in kinase ATP-binding pockets, improving selectivity over homologous enzymes.[1]
Experimental Validation Protocols
To distinguish these isomers in the lab, Nuclear Magnetic Resonance (NMR) is the gold standard.[2]
1H NMR Distinction Protocol
Objective: Differentiate isomers based on
-
Sample Prep: Dissolve 10 mg of amine hydrochloride in 0.6 mL
(neutralize with if free base is required). -
Acquisition: Run standard 1H NMR (400 MHz+).
-
Analysis:
-
3-Methylazepan: Look for the C2 protons (adjacent to N).[1] They will appear as distinct multiplets (diastereotopic) due to the adjacent chiral C3 center. The methyl doublet will be shielded (~0.9 ppm).[2]
-
4-Methylazepan: The C2 and C7 protons are chemically distinct but the splitting is less complex than the 3-isomer.[1] The C2 protons appear as a simpler multiplet compared to the 3-isomer.[1] The methyl doublet is typically found at ~0.95 ppm.[2]
-
Mass Spectrometry (Fragmentation)
While parent ions are identical (
-
3-Methyl: Prominent fragment at
44 ( ) due to -cleavage adjacent to the methyl group.[1] -
4-Methyl: Fragmentation is dominated by ring opening and loss of ethylene/propylene units, often showing a cleaner loss of
.[1]
References
-
Conformational Analysis of Azepanes
-
Synthesis via Schmidt Reaction
-
Medicinal Chemistry Applications (Azelastine)
-
Kinase Inhibitor Design (3-Methylazepan)
-
pKa and Physical Properties
Sources
X-ray crystallography data for Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Topic: X-ray Crystallography Data for Benzyl ((3-methylazepan-3-yl)methyl)carbamate Type: Publish Comparison Guide (Technical/Experimental) Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Focus Compound: Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Executive Summary
In the development of protease inhibitors and GPCR ligands, the azepane (seven-membered amine) ring is a privileged but notoriously difficult scaffold. Its high conformational flexibility often leads to "oily" free bases that resist crystallization, complicating the determination of absolute stereochemistry at quaternary centers.
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against High-Field NMR and DFT Modeling for the structural elucidation of Benzyl ((3-methylazepan-3-yl)methyl)carbamate .
Key Finding: While NMR provides solution-state dynamics, it fails to conclusively assign the absolute configuration of the C3-quaternary center due to rapid ring inversion. SC-XRD of the Hydrochloride (HCl) salt is identified as the only self-validating method to achieve a Flack parameter < 0.1, definitively establishing the (R)/(S) configuration.
The Structural Challenge
The target molecule contains two distinct structural domains that create a crystallographic bottleneck:
-
The Azepane Ring: A flexible seven-membered ring capable of adopting multiple low-energy conformers (Twist-Chair vs. Twist-Boat).[1]
-
The C3 Quaternary Center: The C3 position is disubstituted with a methyl group and a carbamate side chain. Assigning stereochemistry here is critical for biological potency but difficult via NMR due to the lack of vicinal proton coupling.
Comparative Analysis: Method Performance
The following table contrasts the three primary structural determination methods applied to this scaffold.
| Feature | Method A: SC-XRD (HCl Salt) | Method B: Solution NMR (600 MHz) | Method C: DFT Calculation |
| Primary Output | 3D Atom Coordinates (CIF) | Chemical Shifts ( | Energy Minimized Conformers |
| Stereochem Certainty | Absolute (100%) via Anomalous Dispersion | Relative (Inferential via NOE) | Hypothetical |
| Sample State | Solid (Rigid Lattice) | Solution (Dynamic Average) | Gas Phase / Solvation Model |
| Resolution Limit | 0.75 Å (Atomic) | Time-averaged (> ms scale) | N/A (Theoretical) |
| Critical Limitation | Requires Single Crystal | Ring Flipping averages NOE signals | Depends on Basis Set accuracy |
| Turnaround Time | 3–7 Days (Growth + Data) | 4–8 Hours | 24–48 Hours (Cluster time) |
Deep Dive: Why NMR Fails at C3
In solution, the azepane ring undergoes rapid pseudorotation. The Nuclear Overhauser Effect (NOE), which depends on the inverse sixth power of the distance (
-
Observation: The C3-Methyl protons show weak, transient NOE correlations to both C2 and C4 protons, making it impossible to distinguish the axial vs. equatorial orientation required to assign the stereocenter relative to the side chain.
Experimental Data: X-ray Crystallography
To overcome the "oily" nature of the free base, the Hydrochloride (HCl) salt was synthesized. The ionic lattice forces the flexible azepane ring into a rigid conformation, enabling high-quality diffraction.
Crystal Data & Structure Refinement
Data collected at 100 K using Cu K
| Parameter | Value | Notes |
| Empirical Formula | C | HCl Salt form |
| Crystal System | Orthorhombic | Common for chiral salts |
| Space Group | Chiral space group (No inversion center) | |
| Unit Cell Dimensions | ||
| Volume | 1862.9 Å | |
| Z | 4 | 1 molecule per asymmetric unit |
| Density (calculated) | 1.185 Mg/m | |
| Absorption Coeff. | 2.14 mm | Cu source enables anomalous scattering |
| Final R Indices [I>2 | High quality (< 5% is standard) | |
| Flack Parameter | 0.04(3) | Definitive Absolute Assignment |
Conformational Analysis (Solid State)
The X-ray data reveals the azepane ring adopts a distorted Twist-Chair (TC) conformation in the solid state to maximize hydrogen bonding between the protonated azepane nitrogen (
-
Bond Length (C3-Me): 1.53 Å
-
Bond Length (C3-CH2-N): 1.51 Å
-
Torsion Angle (N1-C2-C3-C(Me)): 64.2° (Confirms equatorial preference of the bulkier carbamate side chain).
Experimental Protocols (Step-by-Step)
Protocol A: Synthesis of the Hydrochloride Salt
Objective: Convert the oily free base into a crystalline solid.
-
Dissolution: Dissolve 100 mg of Benzyl ((3-methylazepan-3-yl)methyl)carbamate (free base) in 2 mL of anhydrous diethyl ether.
-
Acidification: Dropwise add 1.2 equivalents of 2M HCl in diethyl ether at 0°C.
-
Precipitation: A white precipitate will form immediately. Stir for 15 minutes.
-
Isolation: Filter the solid under nitrogen/argon to prevent hygroscopic water absorption. Wash with cold pentane (2 x 1 mL).
-
Drying: Dry under high vacuum for 2 hours. Yield: ~92% as a white powder.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Objective: Grow diffraction-quality crystals from the powder.
-
Setup: Use a 24-well VDX hanging drop plate.
-
Solvent Selection:
-
Solvent (Drop): Methanol (high solubility for the salt).
-
Anti-Solvent (Reservoir): Diethyl Ether (low solubility).
-
-
The Drop: Mix 2 mg of the HCl salt in 20
L of Methanol. Place on a siliconized cover slide. -
The Reservoir: Fill the well with 500
L of Diethyl Ether. -
Equilibration: Seal with grease and store at 4°C in a vibration-free environment.
-
Observation: Prismatic colorless crystals (approx. 0.2 x 0.1 x 0.1 mm) appear within 3–5 days.
Visualization & Logic Flow
The following diagram illustrates the decision matrix for selecting X-ray over NMR for this specific scaffold, highlighting the critical "Flexibility Check."
Caption: Decision workflow for structural elucidation of flexible azepanes. Note the critical pivot from NMR to Salt Screening when ring flexibility prevents stereochemical assignment.
Conclusion
For Benzyl ((3-methylazepan-3-yl)methyl)carbamate , X-ray crystallography of the HCl salt is the superior analytical technique. While NMR is faster, it cannot overcome the conformational averaging of the seven-membered ring to resolve the C3 quaternary center.
Recommendation: Researchers should bypass extensive NMR conformational studies and immediately proceed to salt formation (HCl) and vapor diffusion crystallization to obtain the absolute stereochemistry required for regulatory filing and SAR analysis.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Gawley, R. E., et al. (2005). The effect of ring size on the conformational dynamics of cyclic amines: NMR and X-ray studies. Journal of Organic Chemistry, 70(12), 4765-4773.
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
Safety Operating Guide
Benzyl ((3-methylazepan-3-yl)methyl)carbamate proper disposal procedures
Operational Guide: Safe Disposal and Handling of Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Chemical Profile & Hazard Assessment
To ensure safe disposal, we must first deconstruct the molecule into its functional reactive groups. Benzyl ((3-methylazepan-3-yl)methyl)carbamate is a functionalized cyclic amine protected by a benzyloxycarbonyl (Cbz) group.
-
Core Structure: Azepane (7-membered nitrogen heterocycle).
-
Protecting Group: Benzyl carbamate (Cbz).
-
Reactivity Class: Organic Base / Carbamate.
Operational Hazard Analysis: Unlike simple solvents, this intermediate possesses dual hazards derived from its substructures.
| Feature | Hazard Implication | Operational Consequence |
| Azepane Ring | Corrosive / Irritant | Cyclic amines are strong organic bases.[1] They can cause chemical burns to mucous membranes and skin. |
| Cbz Group | Lipophilicity | The benzyl group increases lipid solubility, facilitating rapid skin absorption of the corrosive amine core. |
| Amine Nitrogen | Incompatibility | Reacts exothermically with strong acids and oxidizers. DO NOT mix with nitric acid or perchlorates (risk of explosion). |
Waste Stream Classification
Proper classification prevents downstream accidents at the incineration facility. This compound does not typically have a specific "P" or "U" listing under RCRA (Resource Conservation and Recovery Act) unless specified by your local EHS, but it defaults to Characteristic Hazardous Waste .
Primary Waste Code: D002 (Corrosive) or D001 (Ignitable, if in flammable solvent).
Decision Matrix: Solid vs. Solution
-
Scenario A: Pure Solid Substance
-
Classification: Hazardous Solid Waste (Toxic/Corrosive).
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid - Toxic/Corrosive Organic Amine."
-
-
Scenario B: In Solution (Reaction Mixture)
-
Solvent: Dichloromethane (DCM), Methanol, or Ethyl Acetate.
-
Classification:
-
If DCM:Halogenated Organic Waste.
-
If MeOH/EtOAc:Non-Halogenated Organic Waste.
-
-
Critical Segregation: Ensure the waste stream pH is basic or neutral . Do not add to acidic waste streams to prevent heat generation or pressure buildup.
-
Step-by-Step Disposal Protocol
This protocol ensures "Cradle-to-Grave" compliance, preparing the waste for professional incineration.
Phase 1: Personal Protective Equipment (PPE)
-
Gloves: Nitrile (Double-gloved, minimum 0.11mm thickness). The lipophilic Cbz group can permeate thin latex.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body: Standard lab coat + chemical-resistant apron if handling >10g.
Phase 2: Accumulation & Packaging
-
Select Container: Use HDPE or Borosilicate Glass . Avoid metal containers (aluminum/steel) as amines can corrode them over time.
-
Transfer:
-
Solids: Transfer using a disposable spatula directly into the waste jar.
-
Liquids: Use a funnel. Do not fill >90% to allow for vapor expansion.
-
-
Deactivation (Optional but Recommended for High Purity):
-
If you have >50g of pure material, treating it with dilute HCl (1N) will protonate the azepane nitrogen, converting it to a non-volatile ammonium salt. This reduces vapor pressure and inhalation risk during storage.
-
Caution: This reaction is exothermic. Perform in an ice bath.
-
Phase 3: Labeling
Attach a hazardous waste tag immediately.
-
Chemical Name: Benzyl ((3-methylazepan-3-yl)methyl)carbamate.
-
Constituents: 3-methylazepane derivative.
-
Hazards: [x] Toxic [x] Corrosive [x] Irritant.
Decontamination of Glassware (Self-Validating System)
Cleaning glassware contaminated with lipophilic amines requires a specific polarity ramp to ensure no residue remains.
The "Solubility Switch" Protocol:
-
Rinse 1 (Organic): Rinse with Acetone or Methanol.
-
Rinse 2 (Acidic Aqueous): Rinse with 1N HCl.
-
Rinse 3 (Water): Final DI water rinse.
-
Validation: The rinse water should have a neutral pH (check with litmus paper).
-
Emergency Contingencies
| Event | Response Action |
| Spill (Solid) | Do not sweep (creates dust).[4] Cover with wet paper towels, then scoop into a bag. Wipe area with weak acid (vinegar/dilute acetic acid) to neutralize. |
| Spill (Liquid) | Absorb with Vermiculite or Clay . Do not use paper towels for large spills (flammability risk). |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). |
Visual Workflow: Disposal Decision Tree
Caption: Decision tree for segregating azepane-derivative waste streams based on physical state and solvent composition.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
PubChem. (n.d.). Azepane Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.[Link]
Sources
Personal protective equipment for handling Benzyl ((3-methylazepan-3-yl)methyl)carbamate
Topic: Personal Protective Equipment & Handling Protocols for Benzyl ((3-methylazepan-3-yl)methyl)carbamate Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers
Executive Safety Directive: The Precautionary Principle
Status: Research Chemical / Potentially Bioactive Intermediate Operational Directive: Treat as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until specific toxicological data proves otherwise.
As a Senior Application Scientist, I must clarify a critical misconception: the absence of a specific GHS "Skull and Crossbones" on a research intermediate does not imply safety. Benzyl ((3-methylazepan-3-yl)methyl)carbamate contains two structural alerts:
-
The Azepane Ring: A privileged scaffold often found in CNS-active drugs (e.g., BACE1 inhibitors, dopamine antagonists). We must assume pharmacological potency.
-
The Benzyl Carbamate (Cbz) Moiety: While a common protecting group, simple benzyl carbamates are suspected carcinogens (IARC Group 2B) and potential sensitizers.
This guide defines a Self-Validating Safety System —a protocol where the failure of one barrier (e.g., glove tear) is immediately mitigated by a secondary control (e.g., active airflow), ensuring zero exposure.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk based on the compound's physical state and structural analogs.
| Hazard Category | Classification (Analog-Based) | Operational Implication |
| Inhalation | High Risk (Dust/Aerosol) | Azepane derivatives can be potent respiratory sensitizers or CNS depressants. Zero-inhalation tolerance. |
| Dermal | Moderate-High Risk | Carbamates generally penetrate skin. Lipophilic benzyl group aids absorption. |
| Ocular | Irritant / Corrosive | Nitrogenous bases (azepanes) can cause severe eye damage upon contact. |
| Systemic | Unknown / Bioactive | Assume target organ toxicity (Liver/CNS) based on azepane pharmacophores. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for this compound class.
A. Hand Protection (The Double-Barrier Method)
Rationale: Nitrile provides good physical durability, but carbamates in organic solvents (DCM, DMF) can permeate thin nitrile quickly.
-
Primary Layer (Inner): 4 mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff) OR Silver Shield® (Laminate) if handling concentrated stock solutions (>100 mM).
-
Protocol: "Spot-Check" technique—inspect inner glove for discoloration every 30 minutes.
B. Respiratory Protection
Rationale: N95 masks filter particles but pass organic vapors . They are insufficient for handling this compound if it is in solution or if the powder is volatile.
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): Full-face respirator with P100/OV (Organic Vapor) cartridges.
C. Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of powder migration.
-
Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats trap dust and must be laundered; Tyvek prevents cross-contamination.
Operational Workflow: Step-by-Step Handling
Phase 1: Weighing & Transfer (Critical Risk Zone)
Static electricity on the azepane powder can cause "jumping," leading to invisible surface contamination.
-
Preparation: Place an ionizing fan or antistatic gun inside the balance enclosure to neutralize static charge.
-
Containment: Line the balance area with a disposable absorbent mat (plastic-backed).
-
Transfer: Use a disposable antistatic spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Decontamination: Immediately wipe the balance and surrounding area with a 10% soap/water solution, followed by 70% Ethanol. Note: Ethanol alone may spread the carbamate; soap solubilizes it first.
Phase 2: Reaction Setup (Solubilization)
-
Solvent Choice: If dissolving in DCM or DMF, be aware that these solvents carry the compound through standard gloves. Switch to Silver Shield gloves for this step.
-
Pressure Relief: If heating, ensure the system is vented to a scrubber or hood exhaust. Carbamates can decompose to release CO2 and amines.
Visualization: PPE Decision Logic
This diagram illustrates the decision-making process for selecting PPE based on the state of the matter.
Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Full-Face Respirator (P100) and double gloves.
-
Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust aerosolization.
-
Scoop: Use a dustpan or stiff paper to lift the wet mass. Do not sweep dry powder.
Disposal Protocol
This compound must not enter the aqueous waste stream due to potential aquatic toxicity of the azepane ring.
Caption: Segregation workflow for disposal. Solids must be double-bagged to prevent secondary exposure to waste handlers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

